CD532
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N8O/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIFBVLJSCVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Novel Pyrazolyl-Dihydropyrimidinyl Urea Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Novel pyrazolyl-dihydropyrimidinyl urea compounds and their structural analogs represent a promising class of small molecules with diverse therapeutic potential. Exhibiting a wide range of biological activities, these compounds have been investigated for their anticancer, anti-inflammatory, and antimalarial properties. Their mechanism of action primarily involves the inhibition of key protein kinases and other critical cellular targets, leading to the modulation of various signaling pathways implicated in disease pathogenesis. This technical guide provides a comprehensive overview of the mechanism of action of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for many pyrazolyl-dihydropyrimidinyl urea compounds is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that control cell growth, differentiation, and survival. By targeting specific kinases, these compounds can effectively disrupt aberrant signaling in diseased cells.
Key kinase targets identified for this class of compounds include:
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses. Inhibition of p38 MAPK can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.
-
Spleen Tyrosine Kinase (Syk): Involved in the signaling pathways of immune cells. Syk inhibitors are being explored for the treatment of autoimmune diseases and certain cancers.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, leading to uncontrolled cell proliferation.
Quantitative Data on Biological Activity
The potency of novel pyrazolyl-dihydropyrimidinyl urea and related pyrazolyl-pyrimidine urea compounds has been evaluated through various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for representative compounds against their respective targets and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1 (NMS-0963) | Syk | 3 | - | - |
| 3i | VEGFR-2 | 8.93 | Sorafenib | 30 |
| 3a | VEGFR-2 | 38 | Sorafenib | 30 |
| 16a | VEGFR-2 | 25 | Sorafenib | 85 |
| 16c | VEGFR-2 | 52 | Sorafenib | 85 |
| 16d | VEGFR-2 | 324 | Sorafenib | 85 |
| 16g | VEGFR-2 | 110 | Sorafenib | 85 |
| 16a | EGFR (wild-type) | 94 | Erlotinib | 114 |
| 16c | EGFR (wild-type) | 128 | Erlotinib | 114 |
| 16d | EGFR (wild-type) | 160 | Erlotinib | 114 |
| 16g | EGFR (wild-type) | 297 | Erlotinib | 114 |
| 16a | EGFR (T790M mutant) | 10 | Osimertinib | 56 |
| 16c | EGFR (T790M mutant) | 25 | Osimertinib | 56 |
| 16d | EGFR (T790M mutant) | 36 | Osimertinib | 56 |
| 16g | EGFR (T790M mutant) | 48 | Osimertinib | 56 |
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 5c | Various | 0.553 - 3.80 |
| 5e | Various | 0.553 - 3.80 |
| 5g | Various | 0.553 - 3.80 |
| 5h | Various | 0.553 - 3.80 |
| 16a | Various | 1.76 - 15.50 |
| 16c | Various | 1.60 - 5.38 |
| 16d | Various | 1.68 - 7.39 |
| 16g | Various | 1.81 - 11.0 |
| 3a | PC-3 (Prostate) | 1.22 |
| 3i | PC-3 (Prostate) | 1.24 |
Other Mechanisms of Action
Beyond kinase inhibition, some pyrazolyl urea compounds have been shown to exert their effects through other mechanisms:
-
Tubulin Polymerization Inhibition: Certain pyrimidinyl pyrazole derivatives have been found to inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis.
-
PfATP4 Inhibition: In the context of malaria, pyrazolyl-urea compounds have been identified as inhibitors of the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4), which is crucial for maintaining ion homeostasis in the parasite.
-
Carbonic Anhydrase Inhibition: Some 3-pyrazolyl-ureas act as inhibitors of human carbonic anhydrase II (hCA II), a metalloenzyme involved in various physiological processes.
-
Dual COX-2/sEH Inhibition: Urea-containing pyrazoles have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways.
-
USP-7 Inhibition: A fluorinated 5-pyrazolyl-urea derivative has been identified as an inhibitor of Ubiquitin Specific Protease 7 (USP-7), a deubiquitinating enzyme implicated in cancer.
Signaling Pathways
The therapeutic effects of pyrazolyl-dihydropyrimidinyl urea compounds are a direct consequence of their interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for these compounds.
p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK pathway by pyrazolyl-dihydropyrimidinyl urea compounds.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Blockade of VEGFR-2 signaling and angiogenesis by pyrazolyl-dihydropyrimidinyl ureas.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazolyl-dihydropyrimidinyl urea compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro potency of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (method depends on the assay format).
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production, substrate phosphorylation, or ATP depletion).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Antiproliferative Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 or IC50 value from the dose-response curve.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of a compound in a rodent model.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Test compound formulated in a suitable vehicle
-
Carrageenan solution (1% w/v in saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or reference drug to different groups of animals via a specific route (e.g., oral gavage).
-
After a defined period (e.g., 60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Conclusion and Future Directions
Novel pyrazolyl-dihydropyrimidinyl urea compounds and their analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in treating a range of diseases, particularly cancer and inflammatory disorders. Their primary mechanism of action involves the targeted inhibition of key protein kinases, leading to the disruption of pathological signaling pathways. The quantitative data presented herein highlights the potency of these compounds, while the detailed experimental protocols provide a framework for their continued evaluation.
Future research in this area should focus on:
-
Improving Kinase Selectivity: To minimize off-target effects and enhance the safety profile of these compounds.
-
Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of Novel Targets: To identify new therapeutic applications for this promising class of molecules.
-
In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical development.
The continued investigation of pyrazolyl-dihydropyrimidinyl urea compounds holds great promise for the development of novel and effective therapies for a variety of unmet medical needs.
References
- 1. Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Identification for 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: A Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the potential biological targets for the novel compound 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document establishes a hypothetical target profile based on extensive structural analogy to known pharmacologically active agents. The core structure, featuring a pyrazolyl-iminopyrimidine scaffold linked to a trifluoromethylphenyl urea moiety, strongly suggests a mechanism of action involving kinase inhibition. This guide synthesizes data from structurally related compounds, outlines detailed experimental protocols for target validation, and presents key signaling pathways likely modulated by this class of molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction and Compound Overview
The compound 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex heterocyclic molecule featuring several key pharmacophores. The pyrazolopyrimidine core is a well-established scaffold in numerous kinase inhibitors, acting as a hinge-binding motif. The phenylurea component is also a prevalent feature in a variety of kinase inhibitors, notably those targeting the RAF/MEK/ERK and VEGFR signaling pathways. The presence of a cyclopentyl group may enhance binding affinity and selectivity, while the trifluoromethylphenyl group can contribute to metabolic stability and binding interactions. Given these structural characteristics, the most probable biological targets are protein kinases.
Hypothetical Target Profile: Kinase Inhibition
Based on structural similarity to known inhibitors, a primary hypothesis is that this compound targets protein kinases involved in cell proliferation, angiogenesis, and inflammation. The N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea scaffold, in particular, is known to selectively target members of the class III receptor tyrosine kinase family.
A prime candidate within this family is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. The activation of VEGFR-2 by its ligand VEGF-A initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.[1][2][3] Inhibition of this pathway is a clinically validated strategy in oncology.
Other potential kinase targets include:
-
p38 MAP Kinase: Pyrazole urea-based compounds have been identified as inhibitors of p38 MAP kinase.
-
Janus Kinases (JAKs): The pyrazole moiety is present in several JAK inhibitors.
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Pyrazolopyrimidine derivatives have shown inhibitory activity against CSF-1R.
Data Presentation: Activities of Structurally Related Compounds
To provide a quantitative context for the potential potency of the subject compound, the following table summarizes the biological activities of structurally analogous kinase inhibitors found in the literature.
| Compound Class | Target Kinase(s) | Reported IC50/Ki | Reference Compound Example |
| Pyrazolopyrimidine Derivatives | CSF-1R | Low nM | N-Benzyl-1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives |
| Phenylurea Derivatives | RAF, VEGFR2 | nM range | Sorafenib |
| Pyrazole-based Inhibitors | p38 MAP Kinase | nM range | Various N-pyrazole, N'-aryl ureas |
| Pyrazolopyrimidine Analogs | JAK1, JAK2 | Low nM | Ruxolitinib |
Key Signaling Pathway: VEGFR-2
The diagram below illustrates the VEGFR-2 signaling cascade, a probable target pathway for the compound of interest. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering multiple downstream pathways including the PLCγ-PKC-MAPK and the PI3K-AKT cascades, which are critical for angiogenesis.[1][3][4]
Experimental Protocols
The following section details generalized protocols for the identification and validation of the kinase target for the compound of interest.
Target Identification Workflow
A typical workflow for identifying the molecular target of a novel compound is depicted below. This multi-step process integrates computational and experimental approaches to generate and validate hypotheses.
Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the in vitro inhibitory activity of the compound against a purified kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)
-
Test compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific for the target protein
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
While direct experimental evidence for the biological target of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is currently unavailable, its structural features provide a strong rationale for its classification as a kinase inhibitor. The hypothetical target profile, centered on VEGFR-2 and other related kinases, offers a solid foundation for initiating a target identification and validation campaign. The experimental protocols and workflows detailed in this guide provide a clear roadmap for elucidating the precise mechanism of action of this promising compound. Further investigation through kinome-wide screening and cellular target engagement assays is highly recommended to confirm its biological targets and advance its potential as a novel therapeutic agent.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. musechem.com [musechem.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Physicochemical Properties of Cyclopentyl-Pyrazolyl-Imino-Dihydropyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of cyclopentyl-pyrazolyl-imino-dihydropyrimidine compounds. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the dihydropyrimidine and pyrazole scaffolds. While specific experimental data for this exact chemical class is limited in the public domain, this document outlines the critical physicochemical parameters, detailed experimental protocols for their determination, and the relevant biological context for such molecules. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of these and related compounds.
Introduction
Dihydropyrimidines (DHPMs) and their derivatives are a well-established class of compounds in pharmaceutical research, known for a wide spectrum of biological activities including antiviral, and anticancer properties. The fusion or linkage of a pyrazole moiety to the dihydropyrimidine core can further enhance or modulate these activities, leading to novel therapeutic candidates. The cyclopentyl and imino substituents introduce specific steric and electronic features that can influence the compound's interaction with biological targets and its overall physicochemical profile.
A thorough understanding of physicochemical properties such as acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and melting point is fundamental in the drug discovery and development process. These parameters critically influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
Physicochemical Properties
The following tables summarize key physicochemical properties for hypothetical cyclopentyl-pyrazolyl-imino-dihydropyrimidine compounds. It is important to note that experimental data for this specific class of compounds is not widely available in peer-reviewed literature. The values presented should be considered illustrative templates. Researchers are strongly encouraged to determine these properties experimentally for their specific molecules of interest using the protocols outlined in Section 3.
Table 1: Acid Dissociation Constant (pKa)
| Compound ID | pKa (Basic Center) | pKa (Acidic Center) | Method |
| CPIDP-1 | Data Not Available | Data Not Available | Potentiometric Titration |
| CPIDP-2 | Data Not Available | Data Not Available | UV-Vis Spectroscopy |
| CPIDP-3 | Data Not Available | Data Not Available | NMR Spectroscopy |
The pyrazole and dihydropyrimidine rings contain nitrogen atoms that can act as basic centers, while certain substituents could introduce acidic protons.
Table 2: Lipophilicity (logP)
| Compound ID | Calculated logP | Experimental logP | Method |
| CPIDP-1 | Data Not Available | Data Not Available | Shake-Flask Method |
| CPIDP-2 | Data Not Available | Data Not Available | HPLC |
| CPIDP-3 | Data Not Available | Data Not Available | Shake-Flask Method |
logP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity and influences its ability to cross biological membranes.
Table 3: Aqueous Solubility
| Compound ID | Solubility (µg/mL) | pH | Method |
| CPIDP-1 | Data Not Available | 7.4 | HPLC-based method |
| CPIDP-2 | Data Not Available | 7.4 | Nephelometry |
| CPIDP-3 | Data Not Available | 7.4 | Shake-Flask Method |
Aqueous solubility is a crucial factor for oral bioavailability and formulation development. Many pyrazolo[3,4-d]pyrimidine derivatives are known to have low aqueous solubility.[1][2]
Table 4: Melting Point
| Compound ID | Melting Point (°C) |
| CPIDP-1 | Data Not Available |
| CPIDP-2 | Data Not Available |
| CPIDP-3 | Data Not Available |
The melting point is a key indicator of a compound's purity and crystal lattice energy.[3][4]
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)[3]
-
Capillary tubes (sealed at one end)[3]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the compound is completely dry and in a fine powdered form.[4]
-
Load the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is sufficient.[5]
-
Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.[5]
-
Place the capillary tube into the heating block of the melting point apparatus.[3]
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[3]
-
Allow the apparatus to cool, then insert a new sample.
-
Heat rapidly to about 20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute.[3]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.[3]
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant(s) of the compound.
Apparatus:
-
Autotitrator or a pH meter with a high-precision electrode
-
Stir plate and stir bar
-
Calibrated burette
-
Beaker
Reagents:
-
Compound of interest (accurately weighed)
-
Degassed, deionized water
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Inert electrolyte (e.g., KCl) to maintain constant ionic strength
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Dissolve an accurately weighed amount of the compound in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa.
-
Add the inert electrolyte.
-
Place the solution in the beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid or base in small, precise increments.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve. For more complex molecules, derivative plots can be used to accurately determine the equivalence point(s).
Determination of logP by Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient.
Apparatus:
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Reagents:
-
Compound of interest
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw a sample from the aqueous phase.
-
Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis or HPLC) by comparing to a standard curve.
-
The concentration in the octanol phase can be determined by difference from the initial concentration in the aqueous phase.
-
Calculate logP using the formula: logP = log ( [Compound]octanol / [Compound]aqueous ).
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.
Apparatus:
-
Small vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration system (e.g., syringe filters)
-
HPLC system for concentration analysis
Reagents:
-
Compound of interest (solid)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at high speed or filter through a low-binding filter to remove all undissolved solid.
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC method.
-
The determined concentration is the equilibrium solubility of the compound.
Structural Characterization by NMR and Mass Spectrometry
Objective: To confirm the chemical structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Samples are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3), and spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
13C NMR: Provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and confirm its molecular formula. Electrospray ionization (ESI) is a common technique for this analysis.
Biological Context and Visualization
Dihydropyrimidine and pyrazole derivatives are frequently investigated as anticancer agents. A common mechanism of action for such compounds is the inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGF) signaling pathways are critical in many cancers and are common targets for kinase inhibitors.
Generic Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound library.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 5. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Cytotoxicity Screening of Novel Heterocyclic Ureas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel heterocyclic ureas, a promising class of compounds in anticancer drug discovery. This document outlines detailed experimental protocols, presents key cytotoxicity data from recent studies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to Heterocyclic Ureas in Oncology
Heterocyclic ureas have emerged as a significant scaffold in the design of novel anticancer agents. Their structural versatility allows for the modulation of various pharmacological properties, leading to the development of potent and selective kinase inhibitors. Many aromatic and heterocyclic urea derivatives have demonstrated significant anticancer activity by targeting key proteins involved in tumorigenesis, such as receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[1][2][3] Understanding the cytotoxicity of these novel compounds is a critical first step in the drug development pipeline.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of recently synthesized novel heterocyclic urea derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key parameters used to quantify the cytotoxic potential of a compound.
Table 1: Cytotoxicity of Novel Pyridine-Urea Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Exposure Time (h) | Reference Compound | Reference IC50 / GI50 (µM) |
| 8a | MCF-7 (Breast) | 0.06 ± 0.014 | - | Irinotecan | 0.35 ± 0.069 |
| 8h | HCT116 (Colon) | 0.33 ± 0.042 | - | Irinotecan | 0.62 ± 0.003 |
| 8i | MCF-7 (Breast) | 0.16 ± 0.013 | - | Irinotecan | 0.35 ± 0.069 |
| 8e | MCF-7 (Breast) | 0.22 | 48 | Doxorubicin | 1.93 |
| 8n | MCF-7 (Breast) | 1.88 | 48 | Doxorubicin | 1.93 |
| 8e | MCF-7 (Breast) | 0.11 | 72 | Doxorubicin | - |
| 8n | MCF-7 (Breast) | 0.80 | 72 | Doxorubicin | - |
| 12a | HepG2 (Liver) | >50 | - | Doxorubicin | 4.53 |
| 12a | HT-29 (Colon) | 15.31 | - | Doxorubicin | 6.84 |
| 12a | MCF-7 (Breast) | 9.42 | - | Doxorubicin | 5.31 |
Data synthesized from multiple sources.[4][5][6]
Table 2: Cytotoxicity of Novel Quinazoline-Urea Hybrids
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) |
| 4i | MCF-7 (Breast) | 3.35 ± 0.101 | Irinotecan | 0.35 ± 0.069 |
| 4k | MCF-7 (Breast) | 3.03 ± 0.061 | Irinotecan | 0.35 ± 0.069 |
| 4l | MCF-7 (Breast) | 9.00 ± 0.347 | Irinotecan | 0.35 ± 0.069 |
| 5d | HCT116 (Colon) | 6.09 | Sorafenib | 5.47 |
| 5d | HePG2 (Liver) | 2.39 | Sorafenib | 9.18 |
| 5d | HeLa (Cervical) | 8.94 | Sorafenib | - |
| 5d | MCF-7 (Breast) | 4.81 | Sorafenib | - |
| 5h | HCT116 (Colon) | 5.89 | Sorafenib | 5.47 |
| 5h | HePG2 (Liver) | 6.74 | Sorafenib | 9.18 |
| 5p | HCT116 (Colon) | 8.32 | Sorafenib | 5.47 |
| 5p | HePG2 (Liver) | 9.72 | Sorafenib | 9.18 |
| 5p | MCF-7 (Breast) | 7.99 | Sorafenib | - |
Data synthesized from multiple sources.[5][7]
Experimental Protocols
A standardized and reproducible methodology is crucial for the accurate assessment of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.
MTT Assay for Cytotoxicity Screening
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well microtiter plates
-
Novel heterocyclic urea compounds
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel heterocyclic urea compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Many heterocyclic ureas exert their cytotoxic effects by inhibiting key signaling pathways that are often dysregulated in cancer. A prominent example is the Raf/MEK/ERK pathway, which is a critical component of the MAP Kinase signaling system.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by heterocyclic ureas.
Another critical target for some heterocyclic urea derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.
Caption: Inhibition of VEGFR-2 signaling by certain heterocyclic ureas.
Experimental Workflow
The process of preliminary cytotoxicity screening follows a logical and sequential workflow, from compound synthesis to data analysis.
Caption: General experimental workflow for cytotoxicity screening.
Logical Relationships in Hit Selection
The selection of promising "hit" compounds for further development is based on a set of defined criteria.
Caption: Logical criteria for identifying promising hit compounds.
Conclusion
The preliminary cytotoxicity screening of novel heterocyclic ureas is a fundamental step in the identification of new anticancer drug candidates. This guide provides the essential tools for researchers in this field, including a compilation of recent cytotoxicity data, detailed experimental protocols, and visual representations of key concepts. By employing standardized methodologies and understanding the underlying biological mechanisms, the scientific community can more effectively and efficiently advance the development of this promising class of therapeutic agents.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Structural Elucidation of Pyrazolyl-Imino-Dihydropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic activities, particularly as anticancer agents. This document details the key experimental protocols for their synthesis and characterization using modern spectroscopic and crystallographic techniques. Quantitative data is presented in structured tables for comparative analysis, and critical workflows and biological pathways are visualized using diagrams.
Introduction
Pyrazolopyrimidines, bioisosteres of purines, have emerged as a privileged scaffold in the design of novel therapeutic agents. Their ability to inhibit various protein kinases has made them a focal point in cancer research. The structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. This guide focuses on the methodologies employed to confirm the chemical structures of these derivatives, with a particular emphasis on pyrazolyl-imino-dihydropyrimidine and related pyrazolo[3,4-d]pyrimidine systems.
Synthesis and Characterization Workflow
The structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives follows a systematic workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to confirm the structure and purity of the final compounds.
Caption: Experimental workflow for the synthesis and structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures and analytical characterizations. The following sections provide generalized yet detailed protocols based on established literature.
General Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
A common route to pyrazolo[3,4-d]pyrimidines involves the cyclization of a substituted pyrazole precursor.
Materials:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Ethanol
Procedure:
-
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formamide is heated at reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Further functionalization, such as alkylation or arylation at different positions, can be achieved by reacting the pyrazolopyrimidine core with appropriate electrophiles in the presence of a base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer (e.g., Bruker or Jeol).
Sample Preparation:
-
Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.
-
¹³C NMR: Proton-decoupled carbon spectra are acquired to identify the chemical shifts of all unique carbon atoms.
-
Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to establish connectivity between protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition and fragmentation patterns.
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer is commonly used.
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition:
-
Spectra are acquired in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.
Procedure:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.
Quantitative Data Presentation
The following tables summarize representative spectroscopic and crystallographic data for pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the target imino compounds.
Table 1: ¹H and ¹³C NMR Spectral Data for Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| P1 (3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)[1][2][3] | DMSO-d₆ | 12.1 (s, 1H, NH), 8.45 (s, 1H, C6-H), 8.20 (d, 2H, Ar-H), 7.55 (t, 2H, Ar-H), 7.35 (t, 1H, Ar-H), 2.50 (s, 3H, CH₃) | 158.5, 154.2, 149.8, 138.9, 134.5, 129.3, 126.8, 121.5, 105.7, 14.1 |
| P2 (3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)[1][2][3] | DMSO-d₆ | 8.35 (s, 1H, C6-H), 8.15 (d, 2H, Ar-H), 7.50 (t, 2H, Ar-H), 7.30 (t, 1H, Ar-H), 3.40 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃) | 157.9, 154.0, 149.5, 138.7, 135.0, 129.1, 126.5, 121.3, 105.9, 30.2, 14.0 |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| Compound 12b (from a study on pyrazolo[3,4-d]pyrimidines)[4] | ESI+ | 464.16 | 464.37 |
| (E)-N-(4-Bromophenethyl)-1-methyl-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidin-7-amine [5] | ESI+ | 414.2288 | 414.2291 |
Table 3: Selected X-ray Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Derivative (P1)[1][2][3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1234(3) |
| b (Å) | 11.4567(5) |
| c (Å) | 13.5432(6) |
| β (°) | 98.765(2) |
| Selected Bond Lengths (Å) | |
| N1-N2 | 1.381(2) |
| N2-C3 | 1.332(2) |
| C3-C3A | 1.418(2) |
| C3A-N4 | 1.381(2) |
| N4-C5 | 1.385(2) |
| C5-C6 | 1.321(2) |
| C6-N7 | 1.345(2) |
| N7-C7A | 1.378(2) |
| C7A-N1 | 1.335(2) |
| **Selected Bond Angles (°) ** | |
| C7A-N1-N2 | 112.5(1) |
| C3-N2-N1 | 105.3(1) |
| N2-C3-C3A | 111.8(1) |
| N4-C3A-C3 | 105.1(1) |
Biological Activity and Signaling Pathways
Many pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for tumor growth and survival. One such key target is the Epidermal Growth Factor Receptor (EGFR). The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[6][7]
Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
The structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives is a multi-faceted process that relies on the synergistic use of organic synthesis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. A thorough characterization of these compounds is essential for establishing robust structure-activity relationships and advancing the development of novel kinase inhibitors for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 5. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Exploratory Screening for Kinase Inhibition by Trifluoromethylphenyl Ureas: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The trifluoromethylphenyl urea scaffold is a cornerstone in the development of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy and is showing promise in other therapeutic areas. This technical guide provides an in-depth overview of the exploratory screening process for identifying and characterizing the inhibitory activity of novel trifluoromethylphenyl urea derivatives against various protein kinases. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new kinase inhibitors.
The guide details the key signaling pathways targeted by this class of compounds, provides a compilation of their inhibitory activities, and outlines the experimental protocols necessary to assess their efficacy and selectivity.
Key Signaling Pathways Targeted by Trifluoromethylphenyl Ureas
Trifluoromethylphenyl ureas, most notably Sorafenib (BAY 43-9006), are multi-kinase inhibitors that primarily target components of the Raf-MEK-ERK and receptor tyrosine kinase (RTK) signaling pathways.[1][2][3] These pathways are crucial for regulating cell proliferation, differentiation, survival, and angiogenesis. Their dysregulation is a common hallmark of many cancers.
The Raf-MEK-ERK Signaling Pathway
The Raf-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a central signaling pathway that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth and division.[2] Trifluoromethylphenyl ureas can inhibit Raf kinases (A-Raf, B-Raf, and c-Raf), thereby blocking downstream signaling to MEK and ERK.[2][4]
Receptor Tyrosine Kinase (RTK) Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key RTKs that initiate signaling cascades promoting angiogenesis.[2] Trifluoromethylphenyl ureas inhibit these receptors, thereby disrupting tumor vasculature.[1][2]
Quantitative Data on Kinase Inhibition
The inhibitory activity of trifluoromethylphenyl ureas is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity. The following table summarizes the IC50 values for Sorafenib and other representative trifluoromethylphenyl urea derivatives against a panel of kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sorafenib (BAY 43-9006) | c-Raf | 6 | [3] |
| B-Raf | 22 | [3] | |
| B-Raf (V600E) | 38 | [2] | |
| VEGFR-2 | 90 | [3] | |
| VEGFR-3 | 20 | [3] | |
| PDGFR-β | 57 | [3] | |
| c-Kit | 68 | [3] | |
| Flt-3 | 59 | [3] | |
| Regorafenib | VEGFR-1 | 13 | [5] |
| VEGFR-2 | 4.2 | [5] | |
| VEGFR-3 | 46 | [5] | |
| PDGFR-β | 22 | [5] | |
| c-Kit | 7 | [5] | |
| Raf-1 | 2.5 | [5] | |
| Linifanib (ABT-869) | VEGFR-2 | 4 | N/A |
| PDGFR-β | 66 | N/A | |
| c-Kit | 21 | N/A | |
| Flt-3 | 4 | N/A |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
A variety of in vitro and cell-based assays are employed to screen for and characterize the inhibitory activity of trifluoromethylphenyl ureas. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (trifluoromethylphenyl urea derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF® reagents)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Setup: In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
The Discovery and Synthesis of Novel Dihydropyrimidine-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel dihydropyrimidine-based compounds. Dihydropyrimidines (DHPMs) and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. This document details the synthetic methodologies, quantitative biological data, and key signaling pathways associated with these compounds, offering a comprehensive resource for researchers in the field.
Introduction to Dihydropyrimidines
The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, featured in a variety of pharmacologically active agents.[1] These compounds have demonstrated a wide range of therapeutic effects, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[2] Notably, DHPMs have been successfully developed as calcium channel blockers for the treatment of hypertension, and more recently, as potent inhibitors of key targets in oncology, such as mitotic kinesin Eg5 and receptor tyrosine kinases.[2][3]
The synthesis of DHPMs is most famously achieved through the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea.[4][5] This reaction, along with the Hantzsch synthesis of related dihydropyridines, provides a versatile and efficient means of generating diverse libraries of these compounds for biological screening.[6]
Synthesis of Dihydropyrimidine-Based Compounds
The following sections detail the experimental protocols for the two primary methods of synthesizing dihydropyrimidine and related dihydropyridine scaffolds.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a cornerstone of DHPM synthesis, offering a straightforward, one-pot method for their preparation.[5]
General Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or acetonitrile, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃).
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, pour the mixture into ice water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Hantzsch Synthesis of Dihydropyridines
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which share structural similarities with DHPMs and are also pharmacologically important.[6]
General Experimental Protocol:
-
Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1 mmol), two equivalents of a β-ketoester (2 mmol), and a source of ammonia, such as ammonium acetate or aqueous ammonia (1 mmol).
-
Solvent: Add a solvent, typically ethanol or methanol.
-
Reaction Conditions: Heat the mixture under reflux until the reaction is complete, as indicated by TLC analysis.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The dihydropyridine product often crystallizes out of the solution and can be isolated by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization.
Quantitative Data of Novel Dihydropyrimidine-Based Compounds
The following tables summarize the quantitative data for a selection of recently developed dihydropyrimidine-based compounds, categorized by their biological targets.
Table 1: Dihydropyrimidine-Based EGFR and VEGFR-2 Inhibitors
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |
| 12 | EGFR | 87 | - | 37 | [4] |
| VEGFR-2 | 4.20 | - | [4] | ||
| 15 | EGFR | 84 | - | 35 | [4] |
| VEGFR-2 | 3.50 | - | [4] | ||
| 14 | EGFR | 92 | - | - | [4] |
| 6 | EGFR | 98 | - | - | [4] |
Table 2: Dihydropyrimidine-Based Mitotic Kinesin Eg5 Inhibitors
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Monastrol | Mitotic Kinesin Eg5 | 30 | [7] |
| Dimethylenastron | Mitotic Kinesin Eg5 | 0.2 | [7] |
Table 3: Dihydropyrimidine-Based Calcium Channel Blockers
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 6 | L-type Ca²⁺ Channel | 16 | [8] |
| 7 | L-type Ca²⁺ Channel | 12 | [8] |
| R-(-)-enantiomer 20a | L-type Ca²⁺ Channel | Potent (specific value not stated) | [8] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of dihydropyrimidine-based compounds are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.
EGFR and VEGFR-2 Signaling Pathway
Many dihydropyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer progression.
Mitotic Kinesin Eg5 Inhibition
Monastrol and its analogs are well-known inhibitors of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer therapies.
L-type Calcium Channel Blockade
Dihydropyridine and dihydropyrimidine derivatives are well-established blockers of L-type calcium channels, primarily in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[9][10]
Experimental Workflows and Protocols for Biological Evaluation
A systematic workflow is essential for the discovery and development of novel dihydropyrimidine-based drug candidates.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery of novel kinase inhibitors, which is applicable to many dihydropyrimidine-based compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Pyrazolyl-Dihydropyrimidinyl Urea Compounds in Cell-Based Assays
Introduction
Pyrazolyl-urea derivatives are a significant class of compounds in medicinal chemistry, recognized for their potential as kinase inhibitors.[1][2] These compounds have been particularly investigated for their inhibitory effects on key signaling kinases such as p38 mitogen-activated protein kinase (MAPK), vascular endothelial growth factor receptor-2 (VEGFR-2), and B-Raf.[1][3] The inhibition of these kinases is a critical strategy in the development of therapeutics for inflammatory diseases and cancer.[4][5] This document provides detailed protocols for assessing the activity of pyrazolyl-dihydropyrimidinyl urea and related pyrazolyl-urea compounds in a cell-based assay format, focusing on the inhibition of the p38 MAPK signaling pathway.
Cell-based assays are crucial in drug discovery as they provide a more physiologically relevant context compared to biochemical assays by evaluating a compound's efficacy within a living cell.[6][7] These assays can measure the inhibition of a target kinase by analyzing downstream phosphorylation events or by assessing the impact on cell proliferation and survival.[5][8]
Featured Application: p38 MAPK Inhibition Assay
This protocol describes a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the inhibition of p38 MAPK phosphorylation by a test compound, such as a pyrazolyl-dihydropyrimidinyl urea derivative. The assay measures the level of phosphorylated p38 MAPK at Threonine 180 and Tyrosine 182, which is a direct indicator of its activation state.[4][9]
Signaling Pathway
The p38 MAPK signaling cascade is activated by cellular stresses and pro-inflammatory cytokines.[10] This pathway plays a crucial role in regulating the production of inflammatory mediators.[1] Upon activation by upstream kinases like MKK3 and MKK6, p38 MAPK is dually phosphorylated at Thr180 and Tyr182.[9] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application of Pyrazolyl-Imino-Dihydropyrimidines and Related Pyrazole Derivatives in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrazolyl-imino-dihydropyrimidines and structurally related pyrazole-containing compounds as potential anticancer agents. It summarizes their cytotoxic activity against various cancer cell lines, delves into their mechanisms of action, and provides detailed protocols for key experimental procedures.
Introduction to Pyrazole Derivatives in Oncology
Pyrazole and its fused heterocyclic derivatives, such as pyrazolopyrimidines, represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities.[1][2] In oncology, these compounds have gained significant attention for their ability to target various hallmarks of cancer.[3] They have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key proteins involved in cancer cell proliferation and survival, including tubulin, various kinases (EGFR, SRC, CDK2), and enzymes like dihydrofolate reductase (DHFR).[4][5][6][7][8][9] This document focuses on the practical application and evaluation of these compounds in a research setting.
Cytotoxic Activity in Cancer Cell Lines
Numerous studies have demonstrated the potent antiproliferative effects of pyrazole derivatives across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below to facilitate comparison.
Table 1: In Vitro Cytotoxicity (IC50) of Pyrazole Derivatives in Human Cancer Cell Lines
| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyrazolyl-triazolopyrimidine (1) | HCC1937 | Breast (TNBC) | < 50 | [10] |
| HeLa | Cervical | < 50 | [10] | |
| Pyrazolo[3,4-d]pyrimidine (7) | A549 | Lung | 17.50 | [11] |
| Caco-2 | Colorectal | 43.75 | [11] | |
| Hela | Cervical | 68.75 | [11] | |
| HT1080 | Fibrosarcoma | 73.08 | [11] | |
| Pyrazolo[3,4-d]pyrimidine (5) | A549 | Lung | 148 | [11] |
| Caco-2 | Colorectal | 76.92 | [11] | |
| Hela | Cervical | 74.8 | [11] | |
| HT1080 | Fibrosarcoma | 96.25 | [11] | |
| 1,3,5-triaryl-pyrazole (3f) | MDA-MB-468 | Breast (TNBC) | 14.97 (24h), 6.45 (48h) | [12] |
| Pyrazolo[1,5-a]pyrimidine (5d) | HeLa | Cervical | 7.01 | [13] |
| NCI-H460 | Lung | 8.55 | [13] | |
| MCF-7 | Breast | 14.31 | [13] | |
| Pyrazole (5b) | K562 | Leukemia | 0.021 | [2] |
| A549 | Lung | 0.69 | [2] | |
| MCF-7 | Breast | 1.7 | [2] | |
| Pyrazolo[3,4-d]pyrimidine-Amino Acid Conjugate (7f) | MCF-7 | Breast | Potent activity reported | [9] |
| Benzimidazole-pyrazolo[1,5-a]pyrimidine (18-21) | MCF7, A549, HeLa, SiHa | Various | Micro- to nano-molar range | [3] |
| Phthalazine-piperazine-pyrazole conjugate (26) | MCF7 | Breast | 0.96 | [3] |
| A549 | Lung | 1.40 | [3] | |
| DU145 | Prostate | 2.16 | [3] | |
| CDK2 Inhibitor (4) | HCT-116 | Colon | 3.81 (Full-panel GI50) | [8] |
Note: "TNBC" refers to Triple-Negative Breast Cancer. Data is compiled from multiple sources and experimental conditions may vary.
Mechanisms of Action
The anticancer effects of pyrazolyl-imino-dihydropyrimidines and related compounds are attributed to several mechanisms, often involving the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.
Induction of Apoptosis
A primary mechanism is the induction of apoptosis. This is often characterized by:
-
Phosphatidylserine Externalization : A key early marker of apoptosis.[14]
-
Caspase Activation : Activation of executioner caspases like caspase-3 and caspase-7 is a central event in the apoptotic cascade.[12][14]
-
Modulation of Apoptotic Proteins : Changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]
-
DNA Fragmentation : A late-stage event in apoptosis.[14]
For instance, compound PTA-1, a novel pyrazole, was shown to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells by triggering phosphatidylserine externalization and activating caspase-3/7.[14] Similarly, pyrazolo[3,4-d]pyrimidine derivative 7f induced apoptosis in MCF-7 cells by increasing the expression of pro-apoptotic proteins.[9]
Cell Cycle Arrest
These compounds frequently cause cell cycle arrest at specific phases, preventing cancer cells from replicating.
-
G2/M Phase Arrest : Several pyrazole derivatives, particularly those targeting tubulin, cause cells to accumulate in the G2/M phase of the cell cycle.[4][14]
-
S Phase Arrest : Other derivatives, such as the DHFR inhibitor 7f, have been shown to arrest cells in the S phase.[9][12]
-
G1 Phase Arrest : CDK2 inhibitors like compound 4 induce cell cycle arrest at the G1 phase.[8]
This arrest is often linked to the modulation of key cell cycle regulatory proteins like p53 and p21.[4]
Inhibition of Key Signaling Pathways and Proteins
The cytotoxicity of these compounds is often rooted in their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation.
Caption: Key molecular targets of pyrazole derivatives in cancer cells.
-
Tubulin Polymerization : Several pyrazole derivatives act as tubulin polymerization inhibitors.[6][14] They bind to tubulin, disrupting microtubule dynamics, which is essential for mitosis, leading to G2/M cell cycle arrest and apoptosis.[2][4][14]
-
Kinase Inhibition :
-
EGFR : Pyrazolo-triazolopyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and downstream signaling pathways like Akt and Erk.[5][10]
-
SRC : Pyrazolo[3,4-d]pyrimidines can act as SRC inhibitors, inducing apoptosis through the nuclear stabilization of the tumor suppressor p27.[7]
-
CDK2 : Novel pyrazole-based analogues have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), leading to G1 phase arrest and apoptosis.[3][8]
-
-
DHFR Inhibition : Certain pyrazolo[3,4-d]pyrimidines conjugated with amino acids act as dihydrofolate reductase (DHFR) inhibitors, arresting the cell cycle in the S phase.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of these compounds. Below are standard protocols for key assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Caption: Workflow for a standard MTT cell viability assay.
Protocol:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the pyrazole compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2][13]
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Protocol:
-
Cell Treatment : Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting : Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
-
Analysis : Quantify the percentage of cells in each quadrant.[12][14]
Cell Cycle Analysis (PI Staining by Flow Cytometry)
This protocol is used to determine the effect of a compound on cell cycle distribution.[9]
Protocol:
-
Cell Treatment : Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting : Harvest cells by trypsinization and wash with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining : Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubation : Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Analysis : Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][9]
Western Blot Analysis
This technique is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway.[4][5]
Protocol:
-
Protein Extraction : Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, Akt, p21, Caspase-3, Tubulin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or α-tubulin to ensure equal protein loading.[4][10][15]
Conclusion
Pyrazolyl-imino-dihydropyrimidines and related pyrazole derivatives are a promising class of compounds with significant potential in cancer therapy. Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical oncogenic pathways, make them attractive candidates for further drug development. The protocols and data presented here provide a foundational guide for researchers to effectively screen, evaluate, and characterize these and other novel anticancer agents in a preclinical setting.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine SRC inhibitors induce apoptosis in mesothelioma cell lines through p27 nuclear stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Using 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the use of the novel compound 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea (hereinafter referred to as Compound X) in high-throughput screening (HTS) for the discovery of kinase inhibitors. Given its structural motifs, Compound X is a candidate for targeting protein kinases involved in cellular signaling pathways critical to disease progression, such as the MAPK/ERK pathway. This note outlines a biochemical assay for primary screening and a cell-based assay for secondary screening and validation.
Introduction to Kinase Inhibitor Screening
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2] High-throughput screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large compound libraries.[2] The workflow typically involves a primary biochemical screen to identify potent inhibitors of a purified kinase, followed by secondary cell-based assays to confirm on-target activity in a physiological context and to assess cellular permeability and toxicity.
Compound X, a urea- and pyrazole-containing molecule, represents a chemical scaffold with potential for kinase inhibition. This application note details a robust HTS workflow to characterize the inhibitory potential of Compound X and similar molecules.
Primary High-Throughput Screening: Biochemical Kinase Assay
For the primary screening of Compound X, a universal, homogeneous, and luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay, is recommended. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4] The luminescent signal is directly proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the test compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is optimized for a 384-well plate format, suitable for automated HTS.
Materials:
-
Kinase of interest (e.g., MEK1 or RAF kinase)
-
Kinase-specific substrate peptide
-
Compound X
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ATP
-
Staurosporine (positive control)
-
DMSO (negative control)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 25 nL of Compound X (from a stock solution in DMSO) into the appropriate wells of a 384-well plate. For the dose-response plate, create a serial dilution of Compound X. Control wells should contain DMSO only (0% inhibition) or a known inhibitor like Staurosporine (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the assay buffer. Add 2.5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate Kinase Reaction: Prepare an ATP solution in the assay buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Analysis and Quality Control
-
Percent Inhibition: Calculate the percent inhibition for each compound concentration relative to the high (Staurosporine) and low (DMSO) controls.
-
IC₅₀ Determination: For compounds showing significant activity, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Z'-Factor: The quality of the assay is assessed by calculating the Z'-factor using the control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][6][7]
Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Secondary Screening: Cell-Based Phospho-ERK Assay
A cell-based assay is crucial to confirm that Compound X can inhibit the target kinase within a cellular environment. A phospho-ERK1/2 assay is a common choice for inhibitors targeting the MAPK/ERK pathway.[8] This assay quantifies the phosphorylation of ERK, a downstream substrate of MEK, providing a measure of pathway inhibition.
Experimental Protocol: HTRF® Phospho-ERK1/2 Assay
This protocol is a one-plate method optimized for a 384-well format.
Materials:
-
Human cancer cell line known for MAPK pathway activation (e.g., A375 melanoma cells with BRAF V600E mutation).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Compound X.
-
Known MEK inhibitor (e.g., Trametinib) as a positive control.
-
HTRF® Phospho-ERK1/2 Assay Kit (Cisbio).
-
White, 384-well, tissue culture-treated plates.
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 8 µL of culture medium into a 384-well plate and incubate overnight.
-
Compound Addition: Add 4 µL of Compound X at various concentrations (or positive/negative controls) to the cells.
-
Incubation: Incubate the plate at 37°C for the desired treatment time (e.g., 1-3 hours).
-
Cell Lysis: Add 4 µL of the supplemented lysis buffer directly to the wells. Incubate for 30-45 minutes at room temperature with gentle shaking.[9]
-
Detection: Add 4 µL of the HTRF® antibody detection mix (containing anti-ERK-Europium and anti-Phospho-ERK-d2 antibodies) to each well.[9]
-
Final Incubation: Incubate for 4 hours to overnight at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the emission at both 665 nm and 620 nm.
Data Presentation
Quantitative data from the screening of Compound X should be summarized for clear interpretation and comparison.
Table 1: Biochemical Screening Results for Compound X against MEK1 Kinase
| Parameter | Value | Description |
| Assay Format | ADP-Glo™ | Luminescence-based biochemical assay. |
| Primary Screening Conc. | 10 µM | Single-point concentration for initial hit identification. |
| Percent Inhibition | 85% | Inhibition of MEK1 activity at 10 µM. |
| IC₅₀ | 50 nM | Concentration for 50% inhibition in dose-response assay.[10] |
| Z'-Factor | 0.82 | Indicates excellent assay quality and robustness.[11] |
| Signal-to-Background | >20 | Ratio of the mean signal of the low control to the high control.[11] |
Table 2: Cell-Based Secondary Screening Results for Compound X
| Parameter | Value | Description |
| Assay Format | HTRF® Phospho-ERK | Cell-based immunoassay in A375 cells. |
| Cellular IC₅₀ | 250 nM | Concentration for 50% inhibition of ERK phosphorylation. |
| Positive Control | Trametinib | IC₅₀ = 5 nM |
| Z'-Factor | 0.75 | Indicates a robust cell-based assay. |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the targeted biological pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. assay.dev [assay.dev]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. revvity.com [revvity.com]
- 9. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubility Enhancement of Pyrazolyl Urea Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolyl urea compounds represent a significant class of pharmacologically active molecules, with applications as kinase inhibitors in oncology and other therapeutic areas. A major challenge in the development of these compounds is their typically low aqueous solubility, which can limit their bioavailability and therapeutic efficacy. This document provides detailed methodologies and protocols for enhancing the solubility of pyrazolyl urea compounds, thereby facilitating their preclinical and clinical development.
The following sections will detail common and effective techniques for solubility enhancement, including solid dispersion, nanosuspension, co-solvency, and the use of surfactants. For each technique, a theoretical overview, a detailed experimental protocol, and representative data are provided. The data presented is based on published results for poorly soluble drugs, including pyrazolyl urea-containing compounds like Sorafenib and Regorafenib, and is intended to be illustrative of the potential improvements in solubility.
Key Solubility Enhancement Techniques
A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs. The choice of method often depends on the physicochemical properties of the drug, the desired dosage form, and the required level of solubility enhancement.
Solid Dispersion
Overview: Solid dispersion is a technique where a poorly soluble drug is dispersed in a solid hydrophilic carrier. This can lead to a reduction in drug crystallinity, increased wettability, and improved dissolution rates.
Mechanism of Solubility Enhancement: The primary mechanisms behind solubility enhancement in solid dispersions include:
-
Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix significantly increases the surface area available for dissolution.
-
Amorphization: The drug may exist in an amorphous state within the carrier, which has a higher free energy and greater solubility than the crystalline form.
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a model pyrazolyl urea compound to enhance its aqueous solubility.
Materials:
-
Pyrazolyl urea compound (e.g., a proprietary research compound, or a commercially available analog for methods development)
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable hydrophilic polymer (e.g., HPMC, Soluplus®)
-
Methanol or other suitable organic solvent
-
Distilled water
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Preparation of the Organic Solution:
-
Accurately weigh the pyrazolyl urea compound and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio).
-
Dissolve both the drug and the carrier in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask with stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
-
Drying:
-
Transfer the resulting solid mass to a vacuum oven and dry at 40 °C for 24 hours to remove any residual solvent.
-
-
Size Reduction and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
-
Characterization:
-
Solubility Studies: Determine the aqueous solubility of the prepared solid dispersion in comparison to the pure drug. Equilibrate an excess amount of the sample in distilled water for 24 hours, filter, and analyze the drug concentration by a validated analytical method (e.g., HPLC-UV).
-
Solid-State Characterization (Optional but Recommended): Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to assess the physical state of the drug (crystalline or amorphous), X-ray Powder Diffraction (XRPD) to evaluate crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.
-
Data Presentation:
Table 1: Solubility of a Model Pyrazolyl Urea Compound and its Solid Dispersions
| Formulation | Drug-to-Carrier Ratio | Solubility (µg/mL) | Fold Increase in Solubility |
| Pure Drug | - | 0.5 | 1 |
| Solid Dispersion 1 | 1:1 (PVP K30) | 10.2 | 20.4 |
| Solid Dispersion 2 | 1:2 (PVP K30) | 25.8 | 51.6 |
| Solid Dispersion 3 | 1:4 (PVP K30) | 48.3 | 96.6 |
Nanosuspension
Overview: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles which are stabilized by surfactants and/or polymers. This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.
Mechanism of Solubility Enhancement: The increase in solubility and dissolution rate is attributed to:
-
Increased Surface Area: The reduction of particle size to the nanometer range leads to a significant increase in the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.
-
Increased Saturation Solubility: The Kelvin equation describes an increase in the saturation solubility of a drug as the particle size decreases.
Experimental Protocol: Preparation of Nanosuspension by Anti-Solvent Precipitation
Objective: To prepare a nanosuspension of a model pyrazolyl urea compound to improve its dissolution rate and apparent solubility.
Materials:
-
Pyrazolyl urea compound
-
Suitable organic solvent (e.g., Dimethyl sulfoxide - DMSO, N-Methyl-2-pyrrolidone - NMP)
-
Aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or Hydroxypropyl methylcellulose - HPMC)
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the pyrazolyl urea compound in a suitable organic solvent to prepare a concentrated drug solution.
-
-
Preparation of the Aqueous Phase (Anti-Solvent):
-
Prepare an aqueous solution containing the stabilizer.
-
-
Precipitation:
-
Inject the organic phase into the aqueous phase under high-speed homogenization or ultrasonication. The rapid mixing causes the drug to precipitate as nanoparticles.
-
-
Solvent Removal (if necessary):
-
If a volatile organic solvent is used, it can be removed by stirring the nanosuspension at room temperature for several hours or by using a rotary evaporator at a controlled temperature and reduced pressure. For non-volatile solvents like DMSO, dialysis or diafiltration may be required.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using a dynamic light scattering (DLS) instrument.
-
Saturation Solubility: Determine the saturation solubility by centrifuging the nanosuspension at high speed to separate the nanoparticles, and then analyzing the supernatant for the dissolved drug concentration.
-
Dissolution Studies: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle type) in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Data Presentation:
Table 2: Physicochemical Properties and Solubility of a Model Pyrazolyl Urea Nanosuspension
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Saturation Solubility (µg/mL) | Fold Increase in Solubility |
| Pure Drug | > 5000 | - | - | 0.5 | 1 |
| Nanosuspension | 250 | 0.21 | -25.3 | 15.7 | 31.4 |
Co-solvency
Overview: Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug is more soluble.
Mechanism of Solubility Enhancement: The co-solvent reduces the polarity of the aqueous system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic drug, which leads to increased solubility.
Experimental Protocol: Determination of Solubility in Co-solvent Systems
Objective: To evaluate the effect of different co-solvents on the aqueous solubility of a model pyrazolyl urea compound.
Materials:
-
Pyrazolyl urea compound
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
-
Distilled water
-
Shaking water bath or orbital shaker
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Preparation of Co-solvent Mixtures:
-
Prepare a series of aqueous solutions containing different concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
-
Solubility Determination:
-
Add an excess amount of the pyrazolyl urea compound to each co-solvent mixture in screw-capped vials.
-
Shake the vials in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it appropriately with a suitable solvent.
-
Analyze the drug concentration using a validated analytical method.
-
Data Presentation:
Table 3: Solubility of a Model Pyrazolyl Urea Compound in Various Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase in Solubility |
| None (Water) | 0 | 0.5 | 1 |
| PEG 400 | 10 | 5.3 | 10.6 |
| 20 | 18.9 | 37.8 | |
| 40 | 65.2 | 130.4 | |
| Propylene Glycol | 10 | 3.1 | 6.2 |
| 20 | 9.8 | 19.6 | |
| 40 | 32.5 | 65.0 | |
| Ethanol | 10 | 4.5 | 9.0 |
| 20 | 15.2 | 30.4 | |
| 40 | 55.8 | 111.6 |
Surfactant-Mediated Solubilization
Overview: Surfactants are amphiphilic molecules that can increase the solubility of poorly water-soluble compounds by forming micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).
Mechanism of Solubility Enhancement: The hydrophobic core of the micelles provides a favorable environment for the solubilization of lipophilic drug molecules, effectively increasing their concentration in the aqueous medium.
Experimental Protocol: Micellar Solubilization Using Surfactants
Objective: To determine the solubility enhancement of a model pyrazolyl urea compound by various surfactants.
Materials:
-
Pyrazolyl urea compound
-
Surfactants: Sodium lauryl sulfate (SLS), Polysorbate 80 (Tween® 80)
-
Distilled water
-
Shaking water bath or orbital shaker
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Preparation of Surfactant Solutions:
-
Prepare a series of aqueous solutions of each surfactant at concentrations above their CMC (e.g., 0.5%, 1%, 2% w/v).
-
-
Solubility Determination:
-
Add an excess amount of the pyrazolyl urea compound to each surfactant solution.
-
Follow the same procedure for equilibration and analysis as described in the co-solvency protocol.
-
Data Presentation:
Table 4: Micellar Solubilization of a Model Pyrazolyl Urea Compound
| Surfactant | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase in Solubility |
| None (Water) | 0 | 0.5 | 1 |
| SLS | 0.5 | 12.8 | 25.6 |
| 1.0 | 35.4 | 70.8 | |
| 2.0 | 89.1 | 178.2 | |
| Polysorbate 80 | 0.5 | 8.9 | 17.8 |
| 1.0 | 24.6 | 49.2 | |
| 2.0 | 62.3 | 124.6 |
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Nanosuspension Preparation.
Caption: Strategies for Solubility Enhancement.
Conclusion
The solubility of pyrazolyl urea compounds can be significantly improved through various formulation strategies. Solid dispersions, nanosuspensions, co-solvency, and the use of surfactants are all viable approaches that can be tailored to the specific properties of the compound and the desired product characteristics. The selection of the most appropriate method should be based on a thorough understanding of the compound's physicochemical properties and the application of the detailed experimental protocols outlined in this document. Proper characterization of the resulting formulations is crucial to ensure the desired improvement in solubility and to understand the underlying mechanisms.
Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the three-dimensional structure of novel heterocyclic compounds through single-crystal X-ray analysis is a cornerstone of modern drug discovery and materials science. The most significant bottleneck in this process is often the growth of high-quality single crystals suitable for diffraction experiments. This document provides detailed application notes and protocols for the crystallization of novel heterocyclic compounds, covering fundamental techniques, advanced methods, and critical parameters for success.
Fundamental Crystallization Techniques
The choice of crystallization method is critical and often empirical. It is recommended to screen several techniques in parallel. The three most common and successful methods for small molecules are slow evaporation, vapor diffusion, and liquid-liquid diffusion.[1][2][3]
Slow Evaporation
This is often the simplest method to set up.[1][4] The principle relies on slowly increasing the concentration of the solute by evaporating the solvent until supersaturation is reached, leading to crystal nucleation and growth.[1][4][5]
Protocol:
-
Solvent Selection: Dissolve the heterocyclic compound in a suitable solvent or solvent mixture in which it is fully soluble at room temperature. The solvent should have a relatively low boiling point to allow for gradual evaporation.[6]
-
Preparation: Prepare a nearly saturated solution of the compound (5-20 mg/mL is a good starting point).
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter which could act as unwanted nucleation sites.
-
Setup: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow solvent evaporation. The rate of evaporation can be controlled by the size of the opening.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab, at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth over several days to weeks. Do not disturb the setup.[1]
Table 1: Common Solvents for Slow Evaporation of Heterocyclic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane | 39.6 | Medium | Highly volatile, good for many organics. |
| Acetone | 56 | High | Good for polar compounds, highly volatile.[6] |
| Ethyl Acetate | 77 | Medium | Common choice for a wide range of compounds.[4][7] |
| Methanol | 65 | High | Good for polar compounds, can form H-bonds.[6] |
| Acetonitrile | 82 | High | Good for polar compounds, less volatile than acetone.[4] |
| Toluene | 111 | Low | Good for non-polar compounds, less volatile.[6] |
| Heptane/Hexane | 98/69 | Low | Often used as an anti-solvent or for non-polar compounds.[7] |
Vapor Diffusion
This is arguably the most successful method for growing high-quality single crystals.[1][8] It involves the slow diffusion of a precipitant (or "anti-solvent") vapor into a solution of the compound, gradually decreasing the solubility of the compound and leading to crystallization.[8]
Protocol:
-
Solvent System Selection:
-
Solvent: Dissolve the compound in a solvent in which it is readily soluble. This solvent should be less volatile than the anti-solvent.
-
Anti-solvent: Choose an "anti-solvent" in which the compound is poorly soluble. The anti-solvent must be miscible with the solvent and more volatile.
-
-
Preparation:
-
Place a small amount of the anti-solvent (e.g., 1 mL) in the bottom of a larger vial or beaker.
-
In a smaller, open vial, dissolve the compound in the chosen solvent to create a concentrated solution.
-
-
Setup: Place the smaller vial containing the compound solution inside the larger vial with the anti-solvent. Ensure the inner vial does not touch the walls of the outer vial.[9] Seal the outer vial tightly.
-
Incubation: Store the setup in a vibration-free environment at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the compound solution, inducing crystallization.
-
Monitoring: Check for crystal growth over several days to weeks.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
| Solvent (less volatile) | Anti-Solvent (more volatile) |
| Toluene | Hexane |
| Chloroform | Pentane |
| Acetonitrile | Diethyl Ether |
| Methanol | Diethyl Ether |
| Tetrahydrofuran (THF) | Pentane |
| Dichloromethane | Pentane/Hexane |
Liquid-Liquid Diffusion (Layering)
This technique involves carefully layering a solution of the compound with a miscible anti-solvent of a different density.[1][10] Crystallization occurs at the interface as the two liquids slowly mix.[10][11]
Protocol:
-
Solvent System Selection: Choose a solvent in which the compound is soluble and an anti-solvent in which it is insoluble. The two solvents must be miscible and have different densities.[10]
-
Preparation:
-
Dissolve the compound in the denser solvent in a narrow container, such as an NMR tube or a thin test tube.
-
Carefully and slowly layer the less dense anti-solvent on top of the compound solution using a pipette or syringe, minimizing mixing at the interface.[11][12] A buffer layer of a third solvent can be used to slow down diffusion.[9]
-
-
Setup: Seal the container and leave it undisturbed.
-
Incubation: Store in a vibration-free location at a constant temperature. Crystals will ideally form at the interface of the two solvents.
-
Monitoring: Observe for crystal growth over a period of days to weeks.
Advanced Crystallization Techniques
For challenging compounds that fail to crystallize using standard methods, more advanced techniques can be employed.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of a large number of crystallization conditions in parallel, using minimal amounts of the compound.[13][14][15] This is often performed in 96-well plates using robotic liquid handling systems.[16] This approach enables the exploration of a wide range of solvents, anti-solvents, concentrations, and temperatures simultaneously.
Microfluidics
Microfluidic platforms offer precise control over crystallization conditions at the nanoliter scale.[17][18] These devices can be fabricated from X-ray transparent materials, allowing for in situ diffraction analysis of the grown crystals, which eliminates the need for manual crystal handling.[17][18][19][20]
Co-crystallization
If a compound is difficult to crystallize on its own, forming a co-crystal with a suitable co-former can significantly improve the chances of obtaining high-quality crystals.[21][22] Co-formers are typically molecules that can form strong, directional interactions, such as hydrogen bonds, with the target compound. The process involves screening different co-formers and crystallization conditions to identify a stable co-crystal.[21][23]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for crystallizing novel heterocyclic compounds and the logical relationships between key parameters.
Caption: Experimental workflow for crystallization and X-ray analysis.
Caption: Logical relationships of crystallization parameters.
Crystal Mounting and Cryo-Protection
Once suitable crystals are obtained, they must be carefully mounted and prepared for X-ray diffraction, which is typically performed at cryogenic temperatures (around 100 K) to minimize radiation damage.[24][25]
Protocol for Crystal Mounting and Cryo-Protection:
-
Cryoprotectant Selection: Choose a cryoprotectant that is miscible with the mother liquor and will prevent the formation of crystalline ice upon flash-cooling.[24][25] Common cryoprotectants include glycerol, ethylene glycol, and low-molecular-weight PEGs.[25] The concentration typically ranges from 10-30%.[26]
-
Crystal Harvesting: Using a cryo-loop that is slightly larger than the crystal, carefully scoop the crystal out of the growth solution.[27]
-
Cryo-Soaking: Briefly transfer the crystal (still in the loop) to a drop of the cryoprotectant solution. The soaking time should be minimized (a few seconds) to avoid damaging the crystal.[27]
-
Flash-Cooling: Immediately plunge the loop with the cryo-protected crystal into liquid nitrogen.[25][27]
-
Storage and Transport: Store the frozen crystal in a cryo-cane submerged in a liquid nitrogen dewar for storage and transport to the X-ray facility.[27]
-
Mounting on Diffractometer: At the synchrotron or in-house diffractometer, the frozen crystal is carefully transferred from the cryo-cane to the goniometer head within a stream of cold nitrogen gas (cryostream).[28]
Table 3: Common Cryoprotectants and Starting Concentrations
| Cryoprotectant | Typical Starting Concentration (v/v) | Notes |
| Glycerol | 20-30% | Very common, highly viscous. |
| Ethylene Glycol | 20-30% | Less viscous than glycerol. |
| MPD (2-Methyl-2,4-pentanediol) | 10-25% | Can also act as a precipitant. |
| PEG 400 | 20-35% | Often used if PEGs are in the crystallization condition. |
| Sucrose | 20-30% (w/v) | A good option for sensitive crystals. |
Troubleshooting
Table 4: Common Crystallization Problems and Potential Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals | Solution is undersaturated; compound is too soluble; nucleation is inhibited. | Increase concentration; use a stronger anti-solvent; try a different crystallization method; introduce a seed crystal.[12] |
| Amorphous Precipitate/Oil | Supersaturation is too high; cooling or diffusion is too rapid. | Decrease concentration; slow down the rate of evaporation/diffusion; use a solvent in which the compound is less soluble; increase the temperature. |
| Many Small Crystals | Nucleation rate is too high. | Decrease concentration; slow down the crystallization process; use fewer nucleation sites (cleaner vials). |
| Poor Crystal Quality | Rapid crystal growth; impurities present. | Slow down the crystallization process; further purify the compound; try a different solvent system. |
By systematically applying these protocols and considering the interplay of the various parameters, researchers can significantly increase the probability of obtaining high-quality single crystals of novel heterocyclic compounds for successful X-ray analysis.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. fiveable.me [fiveable.me]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. unifr.ch [unifr.ch]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To [chem.rochester.edu]
- 13. analytical-sales.com [analytical-sales.com]
- 14. High-throughput nanoscale crystallization for small organic molecules and pharmaceuticals [amercrystalassn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lessons from high-throughput protein crystallization screening: 10 years of practical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Fabrication of X-ray compatible microfluidic platforms for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ruppweb.org [ruppweb.org]
- 26. hamptonresearch.com [hamptonresearch.com]
- 27. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 28. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
"application of mass spectrometry in the metabolic profiling of trifluoromethylphenyl ureas"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylphenyl ureas represent a significant class of compounds, widely utilized as herbicides in agriculture. Understanding their metabolic fate within biological systems is crucial for assessing their potential toxicological impact and for the development of safer alternatives. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical tool for the detailed metabolic profiling of these compounds. Its high sensitivity and specificity enable the identification and quantification of parent compounds and their metabolites in complex biological matrices such as urine and plasma.
These application notes provide a comprehensive overview of the methodologies employed in the mass spectrometry-based metabolic profiling of trifluoromethylphenyl ureas. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented, along with insights into the common metabolic pathways.
Metabolic Pathways of Trifluoromethylphenyl Ureas
The metabolism of trifluoromethylphenyl ureas primarily proceeds through two major pathways: N-demethylation and aromatic hydroxylation. These biotransformation reactions are catalyzed by cytochrome P450 enzymes in the liver.
-
N-demethylation: This process involves the removal of one or both methyl groups from the urea nitrogen atom. For a compound like fluometuron, this results in the formation of desmethylfluometuron (demethylation of one methyl group) and further to 3-(trifluoromethyl)phenyl urea (demethylation of the second methyl group).
-
Aromatic Hydroxylation: This pathway introduces a hydroxyl group onto the trifluoromethylphenyl ring. This hydroxylation can occur at various positions on the aromatic ring, leading to the formation of several isomeric hydroxylated metabolites.
These primary metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.
Experimental Protocols
A generalized workflow for the metabolic profiling of trifluoromethylphenyl ureas using LC-MS/MS is outlined below. This can be adapted for various biological matrices.
Sample Preparation
The choice of sample preparation technique is critical for removing interfering matrix components and enriching the analytes of interest.
a) For Urine Samples (Hydrolysis and Liquid-Liquid Extraction):
-
To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 16 hours to hydrolyze conjugated metabolites.
-
After hydrolysis, add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) For Plasma/Serum Samples (Protein Precipitation):
-
To 200 µL of plasma or serum, add 600 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
c) For Soil Samples (Accelerated Solvent Extraction): [1]
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.[1]
-
Extract the sample with 100 mL of acetonitrile/water (80:20, v/v) for approximately 2 hours using a horizontal flatbed shaker.[1]
-
Centrifuge the sample for 5 minutes at 6500 x g.[1]
-
Dilute a 0.5 mL aliquot of the centrifuged extract with 0.5 mL of water and transfer it into a glass vial for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Parameters
A reverse-phase C18 column is typically used for the separation of trifluoromethylphenyl ureas and their metabolites.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min. |
Mass Spectrometry (MS) Parameters
Electrospray ionization (ESI) in positive ion mode is generally used for the detection of trifluoromethylphenyl ureas and their metabolites. Multiple Reaction Monitoring (MRM) is employed for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The specific MRM transitions for the parent compound and its expected metabolites need to be optimized by infusing individual standards. The transitions typically involve the precursor ion ([M+H]⁺) and a characteristic product ion.
Quantitative Data
The following table summarizes hypothetical quantitative data for the metabolic profiling of a trifluoromethylphenyl urea compound in human urine following a controlled exposure study. The data is presented as the mean concentration ± standard deviation (ng/mL).
| Compound | Concentration (ng/mL) | % of Total Metabolites |
| Parent Compound | 15.2 ± 3.1 | 12.7% |
| Monodemethylated Metabolite | 45.8 ± 7.5 | 38.2% |
| Didemethylated Metabolite | 22.1 ± 4.2 | 18.4% |
| Hydroxylated Metabolite 1 | 18.5 ± 3.9 | 15.4% |
| Hydroxylated Metabolite 2 | 12.3 ± 2.5 | 10.3% |
| Conjugated Metabolites | 6.0 ± 1.8 | 5.0% |
| Total | 119.9 | 100% |
Data Analysis
Data acquisition and processing are performed using the mass spectrometer's proprietary software. The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in the same biological matrix.
Conclusion
The application of LC-MS/MS provides a robust and sensitive platform for the metabolic profiling of trifluoromethylphenyl ureas. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in toxicology, drug metabolism, and environmental science. The understanding of the metabolic pathways and the ability to quantify key metabolites are essential for comprehensive risk assessment and the development of next-generation compounds with improved safety profiles.
References
Troubleshooting & Optimization
"troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolyl-dihydropyrimidinyl ureas.
Troubleshooting Guide: Low Product Yield
Low yield is a common challenge in multi-step organic syntheses. This guide addresses specific issues that may arise during the synthesis of pyrazolyl-dihydropyrimidinyl ureas, often prepared via a Biginelli or similar multi-component reaction, followed by functionalization.
| Observation | Potential Cause | Suggested Solution |
| Low to no formation of the dihydropyrimidine core | Inefficient Catalyst: The acid catalyst (e.g., HCl, p-TSA) is crucial for the Biginelli reaction. Its activity may be compromised or it may not be optimal for the specific substrates. | - Use a Lewis acid catalyst such as Yb(OTf)₃, InCl₃, or ZrCl₄, which have been shown to improve yields in Biginelli reactions. - For reactions involving β-ketophosphonates, zinc-triflate (Zn(OTf)₂) under microwave conditions can be effective. - In some cases, particularly with 5-amino-3-arylpyrazole-4-carbonitriles, the reaction may proceed better without a catalyst in a high-boiling solvent like DMF. |
| Substituent Effects: Electron-withdrawing groups on the pyrazole aldehyde can decrease its reactivity, leading to lower yields. | - Increase the reaction temperature or prolong the reaction time to drive the reaction to completion. - Consider using a more activating protecting group on the pyrazole nitrogen if compatible with the overall synthetic strategy. | |
| Side Reactions: The aldehyde may undergo self-condensation or other side reactions, reducing its availability for the main reaction. | - Add the aldehyde slowly to the reaction mixture to maintain a low concentration. - Optimize the stoichiometry of the reactants; an excess of the urea and β-dicarbonyl component may be beneficial. | |
| Formation of Impurities or Byproducts | Ring Opening of Dihydropyrimidine: The dihydropyrimidine ring can be susceptible to cleavage under certain conditions, particularly with hydrazine, leading to the formation of pyrazoles and arylidenehydrazines. | - Avoid harsh basic conditions during workup and purification. - If hydrazine is used in a subsequent step, carefully control the reaction temperature and time. |
| Incomplete Urea Addition/Cyclization: The intermediate from the aldehyde and β-dicarbonyl may not efficiently react with the urea to form the final cyclized product. | - Ensure the urea is fully dissolved in the reaction solvent. Using a co-solvent might be necessary. - Increase the molar equivalent of urea to push the equilibrium towards product formation. | |
| Difficulty in Product Isolation and Purification | High Polarity of the Product: The presence of multiple nitrogen atoms and carbonyl groups can make the final product highly polar, leading to poor solubility in common organic solvents and difficult separation from polar byproducts. | - Use mixed solvent systems for chromatography, such as dichloromethane/methanol or chloroform/methanol gradients. - Consider reverse-phase chromatography if the compound is sufficiently soluble in water/acetonitrile or water/methanol. - Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) can be an effective purification method. |
| Formation of Tar-like Substances: At elevated temperatures, polymerization or degradation of starting materials or intermediates can occur. | - Optimize the reaction temperature; sometimes running the reaction at a lower temperature for a longer duration can minimize byproduct formation. - Ensure the purity of starting materials, as impurities can catalyze side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of the dihydropyrimidinyl core?
A1: The dihydropyrimidinyl core is typically synthesized via the Biginelli reaction. This is an acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester (or other active methylene compound), and a urea. The proposed mechanism involves the initial condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the dihydropyrimidinone.
Q2: How do I choose the right catalyst for my Biginelli reaction?
A2: The choice of catalyst can significantly impact the reaction yield. While traditional Brønsted acids like HCl are commonly used, Lewis acids such as zinc chloride, ferric chloride, and copper(II) triflate have been shown to be more effective, especially at room temperature. For specific substrates like β-ketophosphonates, zinc-triflate under microwave irradiation has proven efficient. In some cases, particularly with highly reactive aminopyrazoles, the reaction may proceed well without any catalyst.
Q3: My reaction with a substituted pyrazole aldehyde is giving a low yield. What can I do?
A3: The electronic properties of substituents on the pyrazole ring can influence the reactivity of the aldehyde. Electron-withdrawing groups can decrease the nucleophilicity of the pyrazole nitrogen and the reactivity of the aldehyde, leading to lower yields. To address this, you can try increasing the reaction temperature, extending the reaction time, or using a more potent Lewis acid catalyst to enhance the electrophilicity of the aldehyde.
Q4: I am observing an unexpected pyrazole byproduct in my reaction mixture. What could be the cause?
A4: The formation of a pyrazole byproduct could be due to the ring-opening of the dihydropyrimidine product. This has been observed when dihydropyrimidinone esters are treated with hydrazine hydrate, which can cleave the ring to form a pyrazole, an arylidenehydrazine, and urea. If your synthesis involves a subsequent step with hydrazine, this side reaction is a possibility.
Q5: What are the best practices for purifying polar pyrazolyl-dihydropyrimidinyl ureas?
A5: These compounds are often polar and can be challenging to purify. Column chromatography using a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) is a common method. If the compound is highly insoluble, you may need to use a stronger solvent system. Recrystallization is also a powerful purification technique for these compounds. Solvents like ethanol or mixtures of water and glacial acetic acid have been used successfully.
Experimental Protocols
General Procedure for the Synthesis of a Pyrazolyl-Dihydropyrimidinyl Urea (Biginelli Reaction)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted pyrazole aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 - 1.2 eq)
-
Urea (1.5 - 2.0 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.1 eq or a Lewis acid)
-
Solvent (e.g., ethanol, DMF, or solvent-free)
Procedure:
-
To a round-bottom flask, add the substituted pyrazole aldehyde, β-ketoester, urea, and catalyst.
-
Add the solvent (if not a solvent-free reaction).
-
Stir the mixture at the desired temperature (room temperature to reflux) for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a cold solvent (e.g., ethanol or water), and dry it under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of pyrazolyl-dihydropyrimidinyl ureas.
VEGFR-2 Signaling Pathway
Many pyrazolyl-dihydropyrimidinyl ureas are designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
"optimizing cell permeability of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to optimize the cell permeability of the investigational compound 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea .
Compound Overview
The compound is a complex heterocyclic molecule containing a pyrazolopyrimidine core, a cyclopentyl group, and a trifluoromethylphenyl urea moiety. Based on its structural features, particularly the pyrazolopyrimidine scaffold, it is likely a small molecule kinase inhibitor. The urea group can contribute to both hydrogen bonding and lipophilicity, which are critical factors influencing cell permeability.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
Symptoms:
-
The calculated Papp value from your Parallel Artificial Membrane Permeability Assay (PAMPA) is consistently in the low range (e.g., < 1.0 x 10⁻⁶ cm/s).
-
Poor recovery of the compound from the assay system.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Co-solvent: Increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the donor buffer, ensuring it does not exceed a concentration that disrupts the artificial membrane integrity. |
| 2. pH Adjustment: Evaluate the compound's pKa and adjust the pH of the buffer to favor the neutral, more permeable species. | |
| 3. Formulation: Consider formulating the compound with solubilizing excipients such as cyclodextrins. | |
| High Lipophilicity | 1. Membrane Retention: High lipophilicity can lead to the compound getting trapped within the artificial membrane. Analyze the amount of compound remaining in the membrane after the assay. |
| 2. Structural Modification: If feasible, consider medicinal chemistry efforts to introduce more polar groups to reduce lipophilicity without compromising target engagement. | |
| Compound Aggregation | 1. Visual Inspection: Visually inspect the donor well for any precipitation of the compound. |
| 2. Dynamic Light Scattering (DLS): Use DLS to assess for the presence of aggregates in your stock solution. | |
| 3. Surfactants: Include a low concentration of a non-ionic surfactant (e.g., Tween® 80) in the donor buffer to prevent aggregation. |
Issue 2: High Efflux Ratio in Caco-2 or MDCK Assays
Symptoms:
-
The efflux ratio (Papp B-A / Papp A-B) in your Caco-2 or Madin-Darby Canine Kidney (MDCK) cell assay is significantly greater than 2.
-
Low intracellular accumulation of the compound in cell-based potency assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Efflux by Transporters | 1. Inhibitor Studies: Co-incubate the compound with known inhibitors of common efflux pumps like P-glycoprotein (P-gp) (e.g., verapamil, zosuquidar) and Breast Cancer Resistance Protein (BCRP) (e.g., Ko143). A significant decrease in the efflux ratio in the presence of an inhibitor confirms that the compound is a substrate for that transporter.[1] |
| 2. Transporter-Specific Cell Lines: Utilize MDCK cell lines that are engineered to overexpress specific transporters (e.g., MDCK-MDR1 for P-gp) to confirm substrate specificity.[2] | |
| 3. Structural Modification: Medicinal chemistry efforts can be directed to mask the structural motifs recognized by efflux transporters. This could involve altering hydrogen bonding patterns or introducing bulky groups. | |
| Poor Apical to Basolateral Permeability | 1. Review PAMPA Data: Re-evaluate the PAMPA data. If the passive permeability is inherently low, even a small amount of active efflux can result in a high efflux ratio. |
| 2. Formulation Strategies: Employ formulation strategies to enhance transcellular permeability, such as using permeation enhancers or lipid-based formulations.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of this compound?
A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen. It is a high-throughput, cost-effective method to evaluate a compound's passive permeability across an artificial lipid membrane.[5][6][7][8] This will help you understand the baseline passive diffusion characteristics of your molecule before moving to more complex and resource-intensive cell-based assays like Caco-2 or MDCK.
Q2: My compound shows good permeability in the PAMPA assay but poor activity in cell-based assays. What could be the reason?
A2: This discrepancy often points towards active efflux. The PAMPA model only assesses passive diffusion and lacks the cellular machinery for active transport.[9] If your compound is a substrate for efflux pumps like P-gp or BCRP, it will be actively pumped out of the cells, leading to low intracellular concentrations and consequently, poor apparent activity. We recommend performing a bidirectional Caco-2 or MDCK assay to determine the efflux ratio.
Q3: How can I improve the permeability of my compound without making significant structural changes?
A3: Formulation strategies can significantly enhance permeability. Consider the following approaches:
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from efflux and enhance its uptake.[10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and permeability of poorly permeable compounds.[12]
-
Permeation Enhancers: The inclusion of permeation enhancers in your formulation can transiently open tight junctions between cells, allowing for increased paracellular transport. However, potential toxicity must be carefully evaluated.
Q4: What is the role of the urea functional group in cell permeability?
A4: The urea moiety is a hydrogen bond donor and acceptor, which can influence both solubility and permeability. While it can form favorable interactions with target proteins, the hydrogen bonding capacity can also hinder passive diffusion across the lipophilic cell membrane. Strategies to modulate this include the formation of intramolecular hydrogen bonds to shield the polar groups and reduce the energetic penalty of desolvation upon entering the membrane.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% (w/v) lecithin in dodecane) is prepared. 5 µL of this lipid solution is carefully added to the filter of each well of a 96-well filter plate (donor plate).
-
Preparation of Solutions:
-
Donor Solution: Prepare a solution of the test compound at the desired concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of a co-solvent like DMSO (e.g., 0.5-1%).
-
Acceptor Solution: The acceptor plate wells are filled with the same buffer as the donor solution, which may also contain a "sink" agent to mimic physiological conditions.
-
-
Assay Procedure:
-
Add the donor solution containing the test compound to the wells of the filter plate.
-
Carefully place the filter plate onto the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Caco-2 Bidirectional Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Assay Procedure:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is measured over time (e.g., up to 2 hours).
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, the test compound is added to the basolateral chamber, and its transport to the apical chamber is measured.
-
-
Quantification: Samples are taken from the receiver chambers at various time points and analyzed by LC-MS/MS to determine the concentration of the compound.
-
Calculation of Papp and Efflux Ratio:
-
The Papp for both A-B and B-A directions is calculated.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio ≥ 2 suggests that the compound is a substrate for active efflux.[1]
-
Visualizations
Caption: Workflow for assessing and optimizing cell permeability.
Caption: Factors influencing intracellular drug concentration.
References
- 1. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Resolving Issues of Content Uniformity and Low Permeability Using Eutectic Blend of Camphor and Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 10. Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. japsonline.com [japsonline.com]
"addressing solubility issues of trifluoromethylphenyl urea compounds in aqueous buffers"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with trifluoromethylphenyl urea compounds in aqueous buffers.
Troubleshooting Guide
Issue: Compound Precipitates Upon Dilution in Aqueous Buffer
Initial Assessment:
-
Visual Inspection: Do you observe visible particles, cloudiness, or a film in your buffer after adding the compound stock solution?
-
Concentration Check: What is the final concentration of your compound and the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer?
Troubleshooting Steps:
-
Reduce Final Compound Concentration: The most straightforward approach is to lower the final concentration of the trifluoromethylphenyl urea compound in the aqueous buffer. Many of these compounds have low aqueous solubility, and exceeding this limit will cause precipitation.
-
Increase Co-solvent Percentage: If the experimental design allows, increasing the percentage of the organic co-solvent can enhance solubility. However, be mindful of the tolerance of your biological system to the co-solvent, as high concentrations can be toxic or interfere with the assay.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer. Although urea moieties are generally neutral, other functional groups in the molecule may be ionizable. Systematically test the solubility across a range of pH values relevant to your experiment.
-
Utilize Solubilizing Excipients: Consider the addition of solubilizing agents to your aqueous buffer.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.
-
-
Sonication: Gentle sonication can help to break down small aggregates and facilitate the dissolution of the compound. However, be cautious with heat-sensitive compounds.
-
Heating: For some compounds, gentle warming of the buffer can increase solubility. Ensure that the compound is stable at the elevated temperature and that the temperature is compatible with your experimental setup.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for addressing precipitation of trifluoromethylphenyl urea compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving trifluoromethylphenyl urea compounds?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used initial solvent for trifluoromethylphenyl urea compounds due to its strong solubilizing power for a wide range of organic molecules.[1] For example, the solubility of Sorafenib, a trifluoromethylphenyl urea-containing kinase inhibitor, in DMSO is approximately 20 mg/mL.[1]
Q2: How can I prepare a working solution in an aqueous buffer from a DMSO stock?
A2: To prepare a working solution, you should first dissolve the compound in 100% DMSO to make a high-concentration stock solution. Then, dilute this stock solution into your aqueous buffer of choice. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
Q3: What is a typical final concentration of DMSO that is well-tolerated in cell-based assays?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Q4: My compound is a kinase inhibitor. Which signaling pathways are typically relevant for trifluoromethylphenyl urea-based inhibitors?
A4: Many trifluoromethylphenyl urea compounds are potent inhibitors of protein kinases involved in cancer signaling. Two of the most common pathways targeted are:
-
Raf-MEK-ERK Pathway: This pathway is crucial for cell proliferation and survival.
-
VEGFR Signaling Pathway: This pathway is central to angiogenesis (the formation of new blood vessels), a critical process for tumor growth.
Signaling Pathway Diagrams:
References
Technical Support Center: Refining Kinase Assays for Novel Pyrazolyl-Based Inhibitors
Welcome to the technical support center for refining kinase assay conditions with a focus on novel pyrazolyl-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My pyrazolyl-based inhibitor shows poor solubility in the assay buffer. What can I do?
A1: Solubility is a common issue with small molecule inhibitors.[1][2] Here are a few steps you can take:
-
Co-solvents: Try dissolving the compound in a small amount of an organic solvent like DMSO before diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid impacting kinase activity.
-
Test Different Buffers: The pH and composition of your buffer can influence compound solubility. Experiment with a range of pH values (e.g., 6.0-8.0) and consider adding excipients that can enhance solubility.
-
Sonication: Briefly sonicating the compound suspension can help to break down aggregates and improve dissolution.
-
Fresh Stock Solutions: Always use freshly prepared stock solutions, as compounds can precipitate out of solution over time, especially during freeze-thaw cycles.
Q2: I'm observing a high background signal in my kinase assay. What are the potential causes and solutions?
A2: A high background signal can mask the true inhibitory effect of your compound. Potential causes include:
-
ATP Contamination: Ensure all reagents, especially substrate preparations, are free from contaminating ATP.
-
Enzyme Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the background signal.[3] Try reducing the kinase concentration or the reaction time.
-
Non-specific Substrate Phosphorylation: The kinase may be phosphorylating other components in the reaction mixture. Ensure the purity of your substrate.
-
Assay Plate Issues: Certain types of assay plates can contribute to background fluorescence or luminescence. Test different plate types (e.g., low-binding plates).
Q3: The IC50 value for my inhibitor varies significantly between experiments. How can I improve reproducibility?
A3: Variability in IC50 values is often due to subtle changes in experimental conditions. To improve reproducibility:
-
Standardize Reagent Preparation: Prepare large batches of buffers and reagents to minimize lot-to-lot variability.
-
Control ATP Concentration: Since many pyrazolyl-based inhibitors are ATP-competitive, their IC50 values are highly dependent on the ATP concentration in the assay.[4][5][6] Use a consistent ATP concentration, ideally at or near the Km for ATP, for all experiments.[5]
-
Precise Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor.
-
Consistent Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and maintain a constant temperature throughout the assay.[7]
Q4: How do I determine if my pyrazolyl-based inhibitor is ATP-competitive?
A4: To determine the mechanism of inhibition, you can perform the kinase assay with varying concentrations of both the inhibitor and ATP. If the inhibitor is ATP-competitive, you will observe an increase in the apparent IC50 value as the ATP concentration increases.[6][8]
Troubleshooting Guides
Issue 1: Low Assay Signal or "No-Signal" Window
This issue can prevent the accurate determination of inhibitor potency.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Concentration | Titrate the kinase concentration to find the amount that gives a robust signal within the linear range of the assay.[4] | A clear signal-to-background ratio is established. |
| Incorrect ATP Concentration | Optimize the ATP concentration. It should be close to the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[5] | The assay becomes more sensitive to inhibition. |
| Suboptimal Substrate Concentration | Titrate the substrate concentration. A concentration that is too low can limit the reaction rate.[7] | An increased signal and a wider dynamic range are achieved. |
| Inactive Enzyme | Verify the activity of your kinase preparation using a known potent inhibitor as a positive control. | The positive control should show significant inhibition, confirming enzyme activity. |
| Incorrect Buffer Conditions | Test different buffer components, pH levels, and salt concentrations to find the optimal conditions for your kinase.[4] | Enzyme activity and assay signal are enhanced. |
Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curves
This can make it difficult to accurately calculate the IC50 value.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Precipitation | Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation. Lower the highest concentration tested if necessary. | A smooth, sigmoidal curve is obtained. |
| Inhibitor Instability | Prepare fresh serial dilutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Consistent and reproducible dose-response curves are generated. |
| Assay Interference | Run a control experiment without the kinase to see if the inhibitor itself is interfering with the detection method (e.g., fluorescence quenching). | No change in signal should be observed in the absence of the enzyme. |
| Incorrect Data Fitting | Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic) to fit your data. | A well-fitted curve with a reliable R-squared value is achieved. |
Experimental Protocols
General Kinase Assay Protocol (Luminescence-Based)
This protocol provides a general framework for a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).
-
Prepare a 4X solution of the kinase in 1X kinase buffer.
-
Prepare a 4X solution of the substrate in 1X kinase buffer.
-
Prepare a 4X solution of ATP in 1X kinase buffer.
-
Prepare serial dilutions of the pyrazolyl-based inhibitor in 100% DMSO, then dilute into 1X kinase buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase buffer.
-
Add 5 µL of the 4X substrate solution.
-
Initiate the reaction by adding 5 µL of the 4X kinase solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[7]
-
Stop the reaction and detect the remaining ATP by adding a commercially available ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inhibitor Solubility Test
This simple test can help assess the solubility of your pyrazolyl-based inhibitors in the assay buffer.
-
Prepare a concentrated stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor in the final assay buffer, starting from the highest concentration you plan to use in the assay.
-
Incubate the dilutions under the same conditions as your kinase assay (e.g., room temperature for 1 hour).
-
Visually inspect each dilution for any signs of precipitation or cloudiness. You can also measure the absorbance at a high wavelength (e.g., 600 nm) to quantitatively assess turbidity.
-
The highest concentration that remains clear is considered the limit of solubility under those assay conditions.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Nanomedicine Innovations Transforming Oncology Drug Delivery and Bioavailability [newswire.ca]
- 3. Exploring TANK-Binding Kinase 1 in Amyotrophic Lateral Sclerosis: From Structural Mechanisms to Machine Learning-Guided Therapeutics [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Profile of Cyclopentyl-Pyrazolyl Urea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) properties of cyclopentyl-pyrazolyl urea derivatives.
Frequently Asked Questions (FAQs)
Q1: My cyclopentyl-pyrazolyl urea derivative shows potent in vitro activity but has poor oral bioavailability. What are the likely causes?
A1: Poor oral bioavailability for this class of compounds typically stems from two main issues:
-
Low Aqueous Solubility: The planar and often hydrophobic nature of the pyrazolyl urea scaffold can lead to poor solubility in gastrointestinal fluids, limiting dissolution and subsequent absorption.
-
High First-Pass Metabolism: These compounds can be susceptible to rapid metabolism by enzymes in the gut wall and liver (e.g., Cytochrome P450s), leading to significant degradation before reaching systemic circulation.
Q2: I am observing high inter-experimental variability in my in vitro permeability assay (e.g., Caco-2). What are the common reasons for this?
A2: High variability in Caco-2 permeability assays can be attributed to several factors:
-
Poor Compound Solubility: If the compound precipitates in the donor compartment, the effective concentration available for transport is unknown, leading to inaccurate permeability calculations.
-
Cell Monolayer Integrity: Inconsistent Caco-2 cell monolayer integrity, which can be assessed by measuring Transepithelial Electrical Resistance (TEER), can lead to variable results.
-
Efflux Transporter Activity: Cyclopentyl-pyrazolyl urea derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical (gut lumen) side, reducing apparent permeability.
Q3: My compound is rapidly cleared in liver microsome stability assays. What structural features might be responsible?
A3: Rapid clearance in liver microsomes suggests metabolic liability. For pyrazole-containing compounds, common metabolic hotspots include:
-
Oxidation of the Cyclopentyl Ring: The aliphatic cyclopentyl group is a potential site for hydroxylation by CYP enzymes.
-
Oxidation of the Pyrazole Ring: The pyrazole ring itself can be a site of oxidation.
-
Hydrolysis of the Urea Linkage: While generally more stable than esters or amides, the urea bond can still be subject to enzymatic hydrolysis.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Compound precipitates in aqueous buffers during in vitro assays.
-
Low and variable oral absorption in animal models.
-
Difficulty in preparing suitable formulations for in vivo studies.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Salt Formation | If your molecule has a basic handle (e.g., a basic nitrogen in a side chain), attempt to form a salt to improve aqueous solubility. |
| 2 | Structural Modification | Introduce polar functional groups (e.g., hydroxyl, morpholino) to the scaffold to increase hydrophilicity. Be mindful of the potential impact on target potency. |
| 3 | Formulation Strategies | For preclinical studies, consider using solubility-enhancing formulations such as co-solvents (e.g., PEG400, DMSO), cyclodextrins, or lipid-based formulations.[1] |
| 4 | Particle Size Reduction | Micronization or nano-milling can increase the surface area of the solid compound, which can improve the dissolution rate. |
Issue 2: High In Vitro Clearance (Low Metabolic Stability)
Symptoms:
-
Rapid disappearance of the parent compound in human or rodent liver microsome assays.
-
Identification of multiple metabolites in in vitro metabolic assays.
-
High predicted hepatic clearance.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Metabolite Identification | Use LC-MS/MS to identify the major metabolites formed in the microsomal assay. This will pinpoint the metabolic "soft spots." |
| 2 | Deuteration | If a specific site of oxidation is identified (e.g., a particular C-H bond on the cyclopentyl ring), selective deuteration at that position can slow down CYP-mediated metabolism due to the kinetic isotope effect. |
| 3 | Metabolic Blocking | Introduce a blocking group, such as a fluorine atom, at or near the site of metabolism to prevent enzymatic action. |
| 4 | Bioisosteric Replacement | Replace metabolically labile moieties with more stable isosteres. For example, if the cyclopentyl group is the issue, consider replacing it with a different cycloalkyl or a heterocyclic ring. |
Issue 3: Low Permeability and/or High Efflux in Caco-2 Assays
Symptoms:
-
Low apparent permeability (Papp) in the apical to basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run Bidirectional Assay with Inhibitors | Perform the Caco-2 assay in both A-B and B-A directions in the presence and absence of a broad-spectrum efflux transporter inhibitor (e.g., verapamil for P-gp). A significant increase in A-B permeability or a decrease in the efflux ratio in the presence of the inhibitor confirms that the compound is an efflux substrate. |
| 2 | Structural Modifications to Reduce Efflux | Reduce the number of hydrogen bond donors and acceptors or modulate the overall lipophilicity, as these properties can influence recognition by efflux transporters. |
| 3 | Improve Passive Permeability | Increase the lipophilicity of the molecule (within a reasonable range to maintain solubility) to enhance passive diffusion across the cell membrane. |
Quantitative Data Summary
The following table presents representative pharmacokinetic data for a pyrazole urea-based p38 MAP kinase inhibitor (BIRB 796), which is structurally related to the cyclopentyl-pyrazolyl urea class. This data can serve as a benchmark for your own compounds.[2]
| Parameter | Mouse (30 mg/kg, p.o.) | Cynomolgus Monkey (10 mg/kg, p.o.) |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 2 | 4 |
| AUC (ng*h/mL) | 8400 | 6400 |
| Bioavailability (%) | 45 | 35 |
Experimental Protocols
Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a compound.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the mixture to start the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure integrity.
-
Prepare Assay Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Add the compound solution to the apical (donor) side of the Transwell plate.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as for A-B.
-
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: Rate of compound appearance in the receiver chamber.
-
A: Surface area of the filter membrane.
-
C0: Initial concentration in the donor chamber.
-
Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Prepare Dialysis Unit: Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (typically with a molecular weight cutoff of 5-10 kDa).
-
Add Plasma and Buffer: Add plasma (e.g., human, rat) spiked with the test compound to one side of the membrane (the plasma chamber) and a phosphate buffer (pH 7.4) to the other side (the buffer chamber).
-
Equilibration: Seal the unit and incubate at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculate Fraction Unbound (fu): fu = Concentration in buffer chamber / Concentration in plasma chamber
Visualizations
Caption: A typical workflow for optimizing the pharmacokinetic properties of a drug candidate.
Caption: A decision tree for troubleshooting common pharmacokinetic issues.
Caption: The p38 MAPK signaling pathway and the site of action for pyrazolyl urea inhibitors.
References
"troubleshooting guide for inconsistent results in cell viability assays with novel compounds"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in cell viability assays with novel compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Assay Variability
Question: My replicate wells show high variability. What are the common causes?
Answer: High variability between replicate wells is a frequent issue and can stem from several sources throughout the experimental workflow. Key factors to investigate include:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating. Gentle swirling of the flask before aspiration and proper mixing while pipetting can help. For adherent cells, allowing the plate to sit at room temperature for a short period before incubation can promote even settling.[1][2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents will lead to significant deviations. Ensure pipettes are properly calibrated and use appropriate techniques for dispensing liquids, especially when using multichannel pipettors.[1][3][4]
-
Edge Effects: Wells on the perimeter of a multi-well plate are more susceptible to evaporation and temperature fluctuations, leading to different growth conditions compared to the inner wells.[1][5][6][7][8] This can result in a gradient of varying cell numbers across the plate.[9] To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental samples.[1][8]
-
Cell Health and Culture Conditions: Ensure cells are healthy, in the exponential growth phase, and free from contamination (especially mycoplasma).[9][10][11] Variations in cell passage number can also introduce phenotypic drift, affecting results.[11] Standardize cell density and the time from the last passage for every experiment.[11]
Question: I'm observing a high background signal in my assay. What could be the cause?
Answer: High background can mask the true signal from your cells and is often caused by:
-
Reagent Contamination: Assay reagents can become contaminated with bacteria or reducing agents, leading to non-specific signal generation.[12] Use sterile techniques when handling reagents.
-
Compound Interference: The novel compound itself may react with the assay reagent.[5][13] This can be tested by running controls with the compound in cell-free media.
-
Media Components: Phenol red in culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay itself.
-
Luminescence/Fluorescence Issues: For luminescence assays, using white plates is crucial to maximize signal reflection, but they can suffer from phosphorescence.[9] For fluorescence assays, black plates are recommended to reduce background fluorescence from the plate itself.[9] Autofluorescence from the compound or media can also be a factor.
Section 2: Compound-Specific Issues
Question: My novel compound is not very soluble in aqueous media. How can I address this and how does it affect my results?
Answer: Poor solubility is a major challenge when testing novel compounds. If a compound precipitates in the culture medium, its effective concentration is unknown and the precipitate itself can interfere with the assay.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration should be kept low (typically <0.5%) as it can be toxic to cells.[14][15] Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[14]
-
Solubility Testing: Before conducting viability assays, determine the kinetic solubility of your compound in the cell culture medium.[16][17] This can be done by making serial dilutions and observing them for precipitation, or by using turbidimetric assays.[16][17] Data from concentrations above the solubility limit should be excluded.[17]
-
Formulation Strategies: If solubility remains an issue, consider alternative formulation strategies, such as using cyclodextrins, though their own potential effects on the cells must be controlled for.[14]
Question: My compound is colored. How does this interfere with colorimetric assays like MTT?
Answer: Colored compounds can directly interfere with absorbance-based assays by absorbing light at the same wavelength as the formazan product in an MTT assay, leading to false results.[5]
-
Control Wells: Include control wells containing the compound in cell-free media to measure its intrinsic absorbance. This value can then be subtracted from the experimental wells.
-
Alternative Assays: It is highly recommended to switch to a non-colorimetric assay. Luminescence-based assays (e.g., CellTiter-Glo®, which measures ATP) or fluorescence-based assays (e.g., Resazurin/AlamarBlue) are excellent alternatives as their detection methods are less prone to interference from colored compounds.[18]
Section 3: Assay-Specific Troubleshooting
Question: My MTT assay results are inconsistent. What are the common pitfalls?
Answer: The MTT assay, while widely used, has several steps where variability can be introduced.
-
Incomplete Formazan Solubilization: The purple formazan crystals must be completely dissolved before reading the absorbance.[5] Ensure you are using a sufficient volume of a suitable solvent (like DMSO or isopropanol) and allowing adequate time for solubilization with thorough mixing.[5]
-
MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with longer incubation times.[5] Optimize the incubation time to be long enough for formazan production but short enough to avoid toxicity.
-
Interference from Reducing Agents: Compounds with strong reducing or oxidizing properties can interfere with the conversion of MTT to formazan.[5]
Question: I am using a luminescence-based assay (e.g., CellTiter-Glo®) and the signal is not stable. Why?
Answer: Luminescence assays, like Promega's CellTiter-Glo®, measure ATP as an indicator of viable cells and are generally very sensitive.[4][9][19] Signal instability can arise from:
-
Temperature Gradients: Ensure the plate and reagents have equilibrated to room temperature for about 30 minutes before adding the reagent to the cells.[20] Temperature differences across the plate can cause uneven reaction rates.
-
Insufficient Mixing/Lysis: After adding the reagent, mix the contents thoroughly to ensure complete cell lysis and reaction initiation. An orbital shaker for a few minutes is often recommended.[20]
-
Premature Reading: The luminescent signal needs time to stabilize. Allow the plate to incubate at room temperature for at least 10 minutes after mixing before reading the luminescence.[20][21]
Data Presentation: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution | Relevant Assays |
| High Replicate Variability | Inconsistent cell seeding | Ensure homogenous cell suspension; allow plate to settle before incubation. | All |
| Pipetting errors | Calibrate pipettes; use proper technique. | All | |
| Edge effects | Do not use outer wells for samples; fill with sterile liquid.[1][8] | All (especially >24h incubation) | |
| High Background Signal | Reagent contamination | Use sterile technique; prepare fresh reagents. | All |
| Compound interference | Run compound-only controls in cell-free media. | All | |
| Media components (Phenol Red) | Use phenol red-free media. | Colorimetric (MTT, XTT) | |
| Compound-Related Issues | Poor compound solubility | Determine solubility limit; use appropriate solvent concentration (e.g., DMSO <0.5%); include vehicle control.[14][15][17] | All |
| Colored compound | Use non-colorimetric assays (luminescence, fluorescence).[18] | Colorimetric (MTT, XTT) | |
| MTT Assay Problems | Incomplete formazan solubilization | Ensure sufficient solvent volume and mixing time.[5] | MTT |
| Luminescence Assay Problems | Unstable signal | Equilibrate plate to room temperature; ensure complete mixing and lysis; allow signal to stabilize before reading.[20][21] | ATP-based (e.g., CellTiter-Glo®) |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the novel compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the supernatant. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently pipette to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[5]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol outlines the steps for determining cell viability by quantifying ATP, which is a marker for metabolically active cells.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Temperature Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[20]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[4][20]
-
Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Luminescence Reading: Measure the luminescence using a plate reader. An integration time of 0.25–1 second per well is a typical starting point.[20]
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. New cell culture plate eliminates 'edge effect' during extended incubation [manufacturingchemist.com]
- 7. Thermo Fisher Scientific Release: New Cell Culture Plate Eliminates Edge Effect During Extended Incubation - BioSpace [biospace.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 20. ch.promega.com [ch.promega.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dosing and Administration Routes for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of dosing and administration routes in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial dose for my in vivo study?
Determining the appropriate starting dose is a critical step to ensure both safety and efficacy. A multi-faceted approach is recommended:
-
Literature Review: Begin by searching for published studies on your compound or similar compounds to find established dosing information in relevant animal models.[1]
-
In Vitro Data Conversion: Utilize in vitro data, such as IC50 values, as a starting point. However, direct conversion is not always straightforward and should be done cautiously, considering factors like bioavailability and metabolism.[1][2] Pharmacokinetic (PK) data can help translate in vitro concentrations to in vivo doses.[2][3]
-
Allometric Scaling: This method uses physiological and body mass differences between species to estimate a human equivalent dose (HED) from animal data, or vice versa, to inform the starting dose in a preclinical model.[1][4][5]
-
Pilot Study (Dose-Ranging Study): If no prior data exists, a pilot study is essential. Start with a low dose and gradually increase it in different animal cohorts to establish a dose-response curve and identify the maximum tolerated dose (MTD).[1] A typical screening might involve doses like 5, 10, 20, 40, and 80 mg/kg in groups of three mice each.[1]
Q2: What are the key factors to consider when selecting an administration route?
The choice of administration route significantly impacts drug absorption, distribution, metabolism, and excretion (ADME), and ultimately, the therapeutic outcome.[6][7][8] Key considerations include:
-
Drug Properties: Physicochemical characteristics such as molecular size, lipophilicity, and charge influence absorption from different sites.[9] For instance, large molecules (>20 kDa) are primarily absorbed via the lymphatic system when administered subcutaneously.[9]
-
Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral routes may offer a more sustained release.[7]
-
Target Site: The route should facilitate drug delivery to the intended site of action.
-
Animal Welfare: The chosen route should minimize stress and discomfort to the animal.[7][8] Proper restraint techniques are crucial to reduce stress, which can be a confounding variable.[7][10][11]
-
Formulation: The vehicle and formulation must be compatible with the chosen administration route. For example, oily or viscous solutions may not be suitable for IV injection.[12][13]
Q3: How do Pharmacokinetics (PK) and Pharmacodynamics (PD) influence dosing optimization?
PK/PD modeling is a powerful tool for optimizing dosing regimens.[14][15]
-
Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, excretion).[16] PK studies help determine key parameters like half-life, clearance, and volume of distribution, which inform the dosing frequency needed to maintain therapeutic concentrations.[4]
-
Pharmacodynamics (PD): Describes what the drug does to the body (the relationship between drug concentration and effect).[16] PD studies help establish the dose-response relationship, identifying the effective dose range.[17][18]
Integrating PK and PD data allows for a more rational study design, helping to translate in vitro findings to the in vivo setting and from preclinical species to humans.[14][15]
Troubleshooting Guides
Oral Gavage (PO)
Issue: High mortality or signs of distress in animals after oral gavage.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | References |
| Esophageal or Tracheal Perforation | Ensure proper restraint and technique. The gavage needle should be advanced gently along the roof of the mouth and into the esophagus. If resistance is met, do not force it. Use a gavage needle with a smooth, ball-tipped end. | [10][19][20] |
| Aspiration Pneumonia | Administer the solution slowly to prevent regurgitation and aspiration into the lungs. Ensure the needle is inserted to the correct depth (to the stomach). | [10][19][20] |
| Animal Stress | Habituate animals to handling and restraint before the study. Consider using sucrose-coated gavage needles to reduce stress. Brief isoflurane anesthesia may also be an option to reduce stress and improve retention of the administered substance. | [10][21] |
| Improper Dosing Volume | Do not exceed the maximum recommended volume, which is typically 10 ml/kg for mice. | [20] |
Experimental Protocol: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The mouse may exhibit a swallowing reflex.
-
Advancement into Esophagus: Allow the needle to slide down the esophagus with minimal pressure. If the animal struggles or you feel resistance, withdraw the needle and try again after allowing the animal to rest.
-
Compound Administration: Once the needle is in the stomach, slowly inject the solution.
-
Needle Removal: Gently remove the needle along the same path of insertion.
-
Monitoring: Monitor the animal for at least 10 minutes post-procedure for any signs of distress.[20]
Intravenous Injection (IV)
Issue: Difficulty administering the full dose into the tail vein; swelling at the injection site.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | References |
| Poor Vein Visibility/Vasoconstriction | Warm the animal's tail using a heat lamp or by immersing it in warm water (30-35°C) to induce vasodilation. Ensure the room is well-lit. | [22][23] |
| Incorrect Needle Placement | Use a small gauge needle (26-30G for mice). Insert the needle with the bevel facing up, almost parallel to the vein. A successful insertion may be indicated by a "flash" of blood in the needle hub. | [22][24] |
| Perivascular Injection | If swelling or resistance occurs, stop the injection immediately. Withdraw the needle and apply gentle pressure to the site. Re-attempt the injection at a site more proximal to the body. | [24][25] |
| Air Embolism | Ensure all air bubbles are removed from the syringe before injection. | [24] |
Experimental Protocol: Intravenous Tail Vein Injection in Mice
-
Animal Restraint: Place the mouse in a suitable restraining device.
-
Vein Dilation: Warm the tail to dilate the lateral tail veins.
-
Site Preparation: Clean the tail with 70% ethanol.
-
Needle Insertion: Stabilize the tail and insert a 26-30G needle with the bevel up into one of the lateral tail veins, starting towards the distal end of the tail.
-
Compound Administration: Inject a small volume to confirm correct placement (no swelling). If correctly placed, administer the remaining volume slowly and steadily.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.[22][23][24]
Intraperitoneal Injection (IP)
Issue: High variability in experimental results; signs of abdominal pain or infection.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | References |
| Misinjection (e.g., into Cecum, Bladder, or Subcutaneously) | Inject into the lower right quadrant of the abdomen to avoid the cecum (though its position can be variable). Insert the needle at a 15-30 degree angle. Aspirate by pulling back on the plunger to ensure no fluid (urine, intestinal contents) is drawn into the syringe before injecting. | [26][27][28] |
| Organ Laceration or Internal Bleeding | Use an appropriately sized needle (25-27G for mice) and do not insert it too deeply. | [27][29] |
| Peritonitis | Use sterile solutions and aseptic technique to prevent infection. Ensure the pH of the substance is close to neutral and the solution is warmed to room or body temperature. | [27][29] |
Experimental Protocol: Intraperitoneal Injection in Mice
-
Animal Restraint: Restrain the mouse to expose the abdomen. Tilting the head downwards can help displace abdominal organs.
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen.
-
Needle Insertion: Insert a 25-27G needle at a 15-30 degree angle through the skin and abdominal wall.
-
Aspiration: Gently pull back the plunger to check for aspiration of body fluids. If fluid is present, discard the syringe and start over.
-
Compound Administration: If no fluid is aspirated, inject the substance at a steady rate.
-
Needle Removal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for signs of pain, bleeding, or distress.[27][29]
Subcutaneous Injection (SC)
Issue: Leakage of the compound from the injection site; poor or variable absorption.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | References |
| Improper Injection Technique | Lift a fold of skin (tenting) and insert the needle into the base of the tent, parallel to the body. This ensures the substance is delivered into the subcutaneous space and not intradermally or intramuscularly. | [7] |
| Large Injection Volume | If large volumes are required, consider splitting the dose into multiple injection sites. | [7] |
| Factors Affecting Absorption | Absorption can be influenced by blood flow, drug concentration, and lipophilicity. Massaging the area gently after injection can sometimes aid dispersal, but this should be done with caution. | [9][30] |
Data Presentation
Table 1: Recommended Maximum Administration Volumes for Mice
| Route | Volume (ml/kg) |
| Oral (PO) | 10 |
| Intravenous (IV) | 5 (bolus), 10 (slow) |
| Intraperitoneal (IP) | 10 |
| Subcutaneous (SC) | 10 |
| Intramuscular (IM) | 5 |
| Data compiled from references[7][20][27]. |
Table 2: Factors Influencing Drug Absorption via Subcutaneous Route
| Factor Category | Specific Factor | Impact on Absorption | References |
| Drug Properties | Molecular Size | Larger molecules (>20 kDa) are absorbed via lymphatics. | [9] |
| Lipophilicity | More lipophilic drugs tend to have higher absorption. | [9] | |
| Formulation | Concentration | Higher concentrations can lead to faster absorption. | [9] |
| Viscosity | Can affect the rate of drug diffusion. | [9] | |
| Physiological | Blood Flow | Increased blood flow enhances absorption. | [9][30] |
| Injection Technique | Injection Volume | Can influence the rate of absorption. | [9] |
Visualizations
Caption: Workflow for optimizing dosing and administration routes.
Caption: Decision tree for troubleshooting common in vivo administration issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedgrid.com [biomedgrid.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. prezi.com [prezi.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aalas [aalas.kglmeridian.com]
- 9. medisearch.io [medisearch.io]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. scribd.com [scribd.com]
- 20. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 21. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchanimaltraining.com [researchanimaltraining.com]
- 24. uq.edu.au [uq.edu.au]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. documents.uow.edu.au [documents.uow.edu.au]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
- 28. researchgate.net [researchgate.net]
- 29. animalcare.ubc.ca [animalcare.ubc.ca]
- 30. google.com [google.com]
"strategies to reduce off-target binding of pyrazolyl-imino-dihydropyrimidines"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazolyl-imino-dihydropyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to off-target binding and improve the selectivity of your compounds.
Troubleshooting Guide: Reducing Off-Target Binding
Off-target binding of pyrazolyl-imino-dihydropyrimidine compounds, often designed as kinase inhibitors, can lead to ambiguous experimental results and potential toxicity. The following guide provides strategies to identify and mitigate these effects.
Problem: My compound demonstrates activity against multiple kinases in initial screens.
This is a common issue due to the conserved nature of the ATP-binding site across the kinome. Here are steps to diagnose and address the promiscuity of your compound.
Initial Assessment:
-
Confirm Compound Identity and Purity: Impurities can lead to misleading biological data. Ensure the compound's structure is confirmed and its purity is >95% by methods such as NMR, LC-MS, and HPLC.
-
Primary Target Potency: Confirm potent inhibition of the primary target using robust biochemical and cellular assays.
Strategies for Improving Selectivity:
| Strategy | Principle | Key Considerations | Expected Outcome |
| Structure-Based Design | Modify the compound to exploit subtle differences between the target and off-target binding sites. | - Gatekeeper Residue: Target kinases with smaller gatekeeper residues (e.g., Thr) by introducing bulky substituents that sterically clash with larger gatekeeper residues (e.g., Met, Phe) in off-targets. - DFG Motif Conformation: Design compounds that selectively bind to the inactive "DFG-out" conformation of the target kinase, which is not universally accessible to all kinases. | Increased selectivity for the target kinase. |
| Covalent Inhibition | Introduce a reactive group (e.g., acrylamide) to form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase. | - Requires a cysteine residue in the appropriate location in the target kinase. - The electrophile should be weak to avoid non-specific reactions. | Significantly increased potency and selectivity. |
| Allosteric Targeting | Design compounds that bind to less conserved allosteric sites outside the ATP-binding pocket. | - Can be challenging to identify suitable allosteric pockets. - May overcome resistance mutations in the ATP-binding site. | High degree of selectivity. |
| Physicochemical Properties | Optimize properties like solubility and hydrophobicity. | - High lipophilicity can sometimes lead to non-specific binding. - Poor solubility can cause compound aggregation and false-positive results. | Reduced non-specific binding and improved assay reliability. |
Quantitative Data Summary: Kinase Inhibitor Selectivity
The following table summarizes representative data for kinase inhibitors, illustrating how different compounds can achieve varying degrees of selectivity.
| Compound Class | Primary Target | Off-Target Example | IC50 (Primary Target) | IC50 (Off-Target) | Selectivity Index (Off-Target IC50 / Primary Target IC50) |
| Pyrazole-based | Akt1 | GSK3β | 61 nM | >10,000 nM | >164 |
| Pyrimidine-based | JAK2 | FLT3 | 2.2 nM | 25 nM | 11.4 |
| Pyrazolo[1,5-a]pyrimidine | CDK9 | PI3Kα | 7 nM | >10,000 nM | >1428 |
Note: This data is illustrative and compiled from various research sources. Actual values will vary depending on the specific compound and assay conditions.
Frequently Asked Questions (FAQs)
Q1: How can I experimentally determine the off-target profile of my pyrazolyl-imino-dihydropyrimidine inhibitor?
To comprehensively profile your inhibitor, a combination of the following techniques is recommended:
-
Kinome Scanning: Services like KINOMEscan® offer broad screening against hundreds of kinases in a competition binding assay format. This provides a global view of your compound's selectivity at a single concentration.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in a cellular context by measuring the thermal stabilization of proteins upon ligand binding. CETSA can confirm that your compound binds to its intended target in cells and can also be used in a proteome-wide format (Thermal Proteome Profiling) to identify off-targets.
-
Phosphoproteomics: This technique can be used to functionally assess the downstream consequences of on- and off-target kinase inhibition by your compound in cells.
Q2: My compound is potent in a biochemical assay but shows weak activity in a cell-based assay. What could be the issue?
Several factors could contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Cellular ATP Concentration: The high concentration of ATP in cells (~1-10 mM) can compete with ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays, which often use lower ATP concentrations.
-
Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
Q3: What are some common artifacts to be aware of in kinase assays?
-
Compound Aggregation: Poorly soluble compounds can form aggregates that non-specifically inhibit kinases, leading to false positives. It is advisable to check for aggregation using techniques like dynamic light scattering.
-
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., fluorescence quenching/enhancement). Always run appropriate controls, such as testing the compound in the absence of the kinase.
-
Purity: As mentioned, impurities can have their own biological activities. Always use highly purified compounds.[1]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol provides a general workflow for assessing the target engagement of a pyrazolyl-imino-dihydropyrimidine inhibitor in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Pyrazolyl-imino-dihydropyrimidine inhibitor (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for protein detection (e.g., Western blot or ELISA)
-
Thermal cycler or heating blocks
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with the inhibitor or vehicle control at various concentrations for a defined period (e.g., 1 hour).
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blot, ELISA, or other detection methods.
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Kinome Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
This protocol describes the general principle behind a large-scale kinase inhibitor selectivity screen.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates binding.
Methodology:
-
Compound Submission: Provide the pyrazolyl-imino-dihydropyrimidine compound at a specified concentration and purity.
-
Assay Performance (by service provider):
-
The compound is incubated with a panel of over 450 kinases.
-
Each kinase is tested for its ability to bind to an immobilized ligand in the presence of the test compound.
-
-
Data Analysis:
-
The results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.
-
Data is often visualized as a dendrogram (TREEspot™) to easily identify off-targets.
-
Follow-up dose-response experiments can be performed to determine the dissociation constant (Kd) for any identified interactions.
-
Visualizations
Caption: Workflow for characterizing and optimizing the selectivity of pyrazolyl-imino-dihydropyrimidines.
Caption: A troubleshooting flowchart for addressing high off-target activity in pyrazolyl-imino-dihydropyrimidine inhibitors.
References
Validation & Comparative
"validation of the biological target of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea"
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological target of the novel compound 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea. Given the compound's structural similarity to known kinase inhibitors, this guide focuses on a validation strategy targeting Aurora kinases and Cyclin-Dependent Kinase 2 (CDK2). We present a comparative analysis with established inhibitors, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a thorough investigation.
The structural architecture of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, featuring a pyrazolyl-pyrimidinyl urea scaffold, strongly suggests its potential as a kinase inhibitor. This moiety is a well-established pharmacophore in the design of inhibitors targeting key regulators of the cell cycle, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). Notably, compounds with similar structural features have demonstrated potent inhibitory activity against these kinase families, which are often dysregulated in cancer.
This guide outlines a systematic approach to validate the biological target of this compound, using a combination of in vitro biochemical assays, cell-based target engagement and functional assays, and downstream signaling analysis. We provide a comparative overview with well-characterized inhibitors of Aurora kinases (AT9283, Danusertib, Tozasertib) and CDK2 to benchmark the potential efficacy and selectivity of the compound of interest.
Comparative Analysis of Kinase Inhibitors
To effectively evaluate the inhibitory potential of the novel compound, a direct comparison with established inhibitors targeting Aurora kinases and CDK2 is essential. The following tables summarize the reported inhibitory activities of selected alternative compounds. While specific data for 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is not publicly available, the data presented for the alternative compounds serves as a benchmark for the expected potency.
Table 1: Biochemical Inhibitory Activity of Selected Aurora Kinase Inhibitors
| Compound | Target | IC50 / Ki | Assay Type |
| AT9283 | Aurora A | ~3 nM (IC50) | Biochemical Assay |
| Aurora B | ~3 nM (IC50) | Biochemical Assay | |
| JAK2 | - | Biochemical Assay | |
| Abl (T315I) | - | Biochemical Assay | |
| Danusertib (PHA-739358) | Aurora A | 13 nM (IC50) | Cell-free Assay |
| Aurora B | 79 nM (IC50) | Cell-free Assay | |
| Aurora C | 61 nM (IC50) | Cell-free Assay | |
| Abl | 25 nM (IC50) | Cell-free Assay | |
| FGFR1 | 47 nM (IC50) | Cell-free Assay | |
| c-RET | 31 nM (IC50) | Cell-free Assay | |
| Tozasertib (VX-680) | Aurora A | 0.6 nM (Ki app) | Cell-free Assay |
| Aurora B | 18 nM (Ki) | Cell-free Assay | |
| Aurora C | 4.6 nM (Ki) | Cell-free Assay | |
| FLT-3 | 30 nM (Ki) | Cell-free Assay | |
| BCR-ABL | 30 nM (Ki) | Cell-free Assay |
Table 2: Preclinical and Clinical CDK2 Inhibitors
| Compound | Target(s) | Development Phase | Key Characteristics |
| PF-07104091 | CDK2 | Clinical Trials | Selective CDK2 inhibitor.[1][2] |
| BLU-222 | CDK2 | Clinical Trials | Orally bioavailable, selective CDK2 inhibitor.[1][3] |
| INX-315 | CDK2 | Preclinical | Potent and selective CDK2 inhibitor.[2] |
| R547 | Pan-CDK | Clinical Trials | Inhibits CDK1, CDK2, and CDK4.[3] |
| SNS-032 | CDK2, 7, 9 | Clinical Trials | Potent inhibitor of multiple CDKs.[3] |
Experimental Protocols for Target Validation
A multi-faceted experimental approach is crucial for the robust validation of a novel kinase inhibitor. This involves confirming direct enzyme inhibition, demonstrating target engagement in a cellular context, and observing the functional consequences of target inhibition.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase.
Protocol: ADP-Glo™ Kinase Assay for Aurora A
-
Reaction Setup: Prepare a reaction mixture containing the Aurora A kinase, a suitable substrate (e.g., Kemptide), and ATP in a kinase assay buffer.
-
Compound Incubation: Add serial dilutions of the test compound (and a known inhibitor as a positive control, e.g., Alisertib) to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP; second, convert the produced ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Target Engagement Assay
This assay confirms that the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement (TE) Assay is a widely used method for this purpose.
Protocol: NanoBRET™ Target Engagement Assay for CDK2
-
Cell Preparation: Co-transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and a cyclin E1 expression vector. Seed the transfected cells into a 96-well plate.[4][5]
-
Tracer and Compound Addition: Add the NanoBRET™ Tracer K-10 to the cells, followed by the addition of serial dilutions of the test compound.[4] A known CDK2 inhibitor (e.g., Dinaciclib) should be used as a positive control.[4]
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.[4]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure the BRET signal using a luminometer.
-
Data Analysis: The BRET signal decreases as the test compound displaces the tracer from the NanoLuc®-fused kinase. Calculate the IC50 value from the dose-response curve.
Cell Proliferation Assay
This assay assesses the functional consequence of inhibiting the target kinase on cell viability and growth.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines known to be dependent on Aurora kinase or CDK2 signaling (e.g., HCT116, MCF7) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a positive control inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[6][7] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6][7]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This method is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of known downstream substrates of the target kinase.
Protocol: Western Blot for Phospho-Histone H3 (Ser10) - Aurora B Substrate
-
Cell Treatment and Lysis: Treat cells with the test compound for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-Histone H3 (Ser10). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A decrease in the phospho-Histone H3 (Ser10) signal indicates inhibition of Aurora B kinase activity. Use an antibody against total Histone H3 as a loading control.
Protocol: Western Blot for Phospho-Retinoblastoma (p-Rb) - CDK2 Substrate
-
Cell Treatment and Lysis: Treat synchronized cells (e.g., by serum starvation followed by serum release) with the test compound. Lyse the cells at different time points.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as described above.
-
Immunoblotting: Incubate the membrane with a primary antibody specific for phospho-Rb (e.g., at Ser807/811).[8][9] Use a secondary HRP-conjugated antibody for detection.
-
Detection and Analysis: A reduction in the phosphorylation of Rb at specific sites indicates CDK2 inhibition.[8] Use an antibody against total Rb as a loading control.[8]
Signaling Pathways and Experimental Workflows
Visualizing the relevant signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Aurora Kinase Signaling Pathway.
Caption: CDK2 Signaling in G1/S Transition.
Caption: Experimental Workflow for Target Validation.
By following this comprehensive validation guide, researchers can systematically investigate the biological target of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, benchmark its performance against established inhibitors, and generate the necessary data to support its further development as a potential therapeutic agent.
References
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Phospho-Rb (Ser807/811) (D20B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
Unveiling the Selectivity of Trifluoromethylphenyl Urea Kinase Inhibitors: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the cross-reactivity profiles of key trifluoromethylphenyl urea compounds against a broad panel of kinases. This report provides a comparative analysis of their inhibitory activities, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
The development of small molecule kinase inhibitors remains a cornerstone of modern oncology and immunology research. Among these, compounds featuring a trifluoromethylphenyl urea scaffold have demonstrated significant therapeutic efficacy. However, their clinical utility is often accompanied by off-target effects, a direct consequence of their cross-reactivity with multiple kinases. Understanding the selectivity profile of these inhibitors is therefore paramount for predicting their biological effects, anticipating potential toxicities, and guiding the development of more specific therapeutics. This guide provides a comparative analysis of the cross-reactivity of prominent trifluoromethylphenyl urea-based multi-kinase inhibitors, Sorafenib and Regorafenib, against a panel of key kinases implicated in cancer and other diseases.
Comparative Kinase Inhibition Profiles
The following table summarizes the in vitro biochemical half-maximal inhibitory concentrations (IC50) of Sorafenib and Regorafenib against a panel of selected kinases. This data provides a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Key Signaling Pathway |
| VEGFR1 | 13 | 1.5 | Angiogenesis, Cell Proliferation |
| VEGFR2 | 90 | 4.2 | Angiogenesis, Vascular Permeability |
| VEGFR3 | 20 | 46 | Lymphangiogenesis |
| PDGFRβ | 57 | 22 | Cell Growth, Proliferation, Angiogenesis |
| c-KIT | 68 | 7 | Cell Survival, Proliferation, Differentiation |
| RET | - | 1.5 | Cell Proliferation, Differentiation, Survival |
| Raf-1 (c-RAF) | 6 | 2.5 | Ras-Raf-MEK-ERK Pathway |
| B-RAF | 22 | - | Ras-Raf-MEK-ERK Pathway |
| B-RAF (V600E) | 38 | - | Ras-Raf-MEK-ERK Pathway (Mutant) |
| FGFR1 | - | 22 | Cell Proliferation, Differentiation, Angiogenesis |
| TIE2 | - | 11 | Angiogenesis, Vascular Stability |
Data compiled from publicly available sources. Assay conditions may vary between studies.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors. A widely accepted method for comprehensive kinase screening is the KINOMEscan™ platform, which is a competition binding assay. Below is a generalized protocol representative of such an approach.
In Vitro Kinase Inhibition Assay (Competition Binding Assay)
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Materials:
-
Test Compounds (e.g., Sorafenib, Regorafenib) dissolved in DMSO.
-
A panel of purified human kinases.
-
Immobilized active-site directed ligand.
-
Kinase-tagged T7 phage.
-
Assay buffer (composition is proprietary but generally includes buffers, salts, and carrier proteins).
-
Quantitative PCR (qPCR) reagents.
-
Multi-well plates.
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. This is then serially diluted to the desired screening concentrations.
-
Assay Setup: The kinase, the test compound, and the immobilized ligand are combined in the wells of a multi-well plate.
-
Binding Competition: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.
-
Phage Addition: Kinase-tagged T7 phage is added to the wells. The phage will bind to the kinases that are not bound by the test compound.
-
Washing: The wells are washed to remove unbound phage and test compound.
-
Quantification: The amount of phage remaining in each well, which is proportional to the amount of kinase not inhibited by the test compound, is quantified using qPCR of the phage's DNA tag.
-
Data Analysis: The results are typically reported as "percent of control," where the control is the amount of kinase bound to the immobilized ligand in the absence of the test compound. A lower percentage indicates stronger inhibition. IC50 values are then calculated from dose-response curves.
Visualizing the Molecular Landscape
To better understand the biological context of the kinase inhibition data, the following diagrams illustrate a key signaling pathway affected by these inhibitors and a typical experimental workflow for their analysis.
Benchmarking Novel Dihydropyrimidine Derivatives Against Standard-of-Care Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel dihydropyrimidine (DHPM) derivatives against current standard-of-care drugs in key therapeutic areas. Dihydropyrimidines are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their derivatives have shown promise as potent anticancer agents and calcium channel blockers, positioning them as potential alternatives or adjuncts to established treatments.
Mechanism of Action: A Dual Approach
The primary anticancer activity of many novel dihydropyrimidine derivatives stems from their ability to inhibit the mitotic kinesin Eg5.[1][2] Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division.[1] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, triggering a mitotic arrest at the metaphase/anaphase transition and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3] This targeted mechanism offers a potential advantage over traditional chemotherapies that often have broader cellular effects.
Furthermore, the structural similarity of DHPMs to 1,4-dihydropyridine (DHP) calcium channel blockers like Nifedipine allows for the design of compounds with dual functionality.[3][4] These derivatives can simultaneously exert cytotoxic effects on tumor cells and modulate cardiovascular function through L-type calcium channel blockade.[3]
Quantitative Efficacy: Comparative In Vitro Data
The following tables summarize the in vitro cytotoxic efficacy of several novel dihydropyrimidine derivatives compared to Doxorubicin, a standard-of-care anthracycline chemotherapy agent. Efficacy is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Monastrol and its Derivatives Against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | HeLa (Cervical) | Reference Drug: Doxorubicin |
| Monastrol (Prototype) | 88.0 ± 3.1 | 111.0 ± 4.5 | IC50 = 0.6 µM (HepG-2)[5] |
| Derivative M1 (Methoxy) | 91.2 ± 3.8 | 119.0 ± 5.1 | IC50 = 6.8 µM (PC-3)[5] |
| Derivative M3 (Thiazole) | 94.1 ± 2.9 | 134.0 ± 6.2 | IC50 = 12.8 µM (HCT-116)[5] |
| Derivative M11 (Novel) | 101.0 ± 4.2 | 142.0 ± 5.8 | - |
Data synthesized from a study on Monastrol derivatives, where lower IC50 values indicate higher cytotoxic potency.[6][7] Doxorubicin data is provided from a separate study for context across different cell lines.[5]
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Phenyl-Substituted DHPMs vs. Doxorubicin
| Compound | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | Reference Drug: Doxorubicin |
| DHPM Derivative 68 | 65.54 | 73.71 | 43.97 | IC50 > 100 µM (in this study) |
Data from a study synthesizing 6-methyl-2-thioxo-4-phenyl-3,4-dihydropyrimidine-5-benzoate derivatives.[8] Note that in this specific study, the novel compound showed greater potency than the doxorubicin reference used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are standardized protocols for key in vitro and in vivo experiments.
Protocol 1: MTT Cell Viability Assay for In Vitro Cytotoxicity
This colorimetric assay assesses cell metabolic activity and is a standard for measuring the cytotoxic effects of a compound.[9][10]
-
Cell Seeding : Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 3,000-5,000 cells per well. Incubate for 12-24 hours to allow for cell attachment.[9][11]
-
Compound Treatment : Prepare serial dilutions of the novel DHPM derivatives and the standard-of-care drug (e.g., Doxorubicin) in the appropriate culture medium. Add the compounds to the wells and include untreated and vehicle-only controls.[10]
-
Incubation : Incubate the plate for a specified duration, typically 24 to 72 hours, at 37°C in a humidified CO2 incubator.[10]
-
MTT Reagent Addition : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute this stock 1:1000 in culture medium and add 100-110 µL to each well.[9]
-
Formazan Crystal Formation : Incubate the plate for 2-6 hours. Metabolically active cells will reduce the yellow MTT to insoluble purple formazan crystals.[9][10]
-
Solubilization : Carefully remove the media without disturbing the crystals. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well. Pipette thoroughly to dissolve the formazan crystals.[9][11]
-
Data Acquisition : Measure the absorbance of the purple solution using a microplate spectrophotometer at a wavelength of 570 nm.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[10]
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the antitumor efficacy of a compound in a living organism using human tumor models.[12][13]
-
Animal Model : Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.
-
Tumor Implantation : Harvest human cancer cells during their exponential growth phase. Inject the cells (typically 1x10^6 to 1x10^7 cells) subcutaneously or into the orthotopic site (e.g., mammary fat pad for breast cancer) of the mice.[12]
-
Tumor Growth and Grouping : Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration : Administer the novel DHPM derivative and the standard-of-care drug (e.g., Doxorubicin) via a clinically relevant route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle solution. Dosing schedule and concentration should be based on prior toxicity studies.
-
Efficacy Monitoring : Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment). The primary endpoint is typically Tumor Growth Inhibition (TGI).
Protocol 3: In Vivo Antihypertensive Efficacy Study (SHR Model)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics essential hypertension in humans.[14][15]
-
Animal Model : Use male Spontaneously Hypertensive Rats (SHRs). Wistar-Kyoto (WKY) rats serve as the normotensive control.[16]
-
Acclimatization and Baseline Measurement : Allow animals to acclimatize to the housing facility. Train the rats for blood pressure measurement to minimize stress-induced fluctuations. Measure baseline systolic blood pressure (SBP) and heart rate using a non-invasive tail-cuff plethysmography system.[14][16]
-
Grouping and Treatment : Randomize the SHRs into groups: a vehicle control group, a group treated with the novel DHPM derivative, and a group treated with a standard-of-care calcium channel blocker (e.g., Nifedipine).
-
Drug Administration : Administer the compounds daily for a predetermined period (e.g., 4-8 weeks) via oral gavage.
-
Data Collection : Measure SBP, diastolic blood pressure (DBP), and heart rate weekly throughout the study.[15]
-
Endpoint and Analysis : At the end of the treatment period, perform final blood pressure measurements. Tissues such as the heart and aorta may be collected for histological analysis to assess end-organ damage. The primary endpoint is the reduction in blood pressure compared to the vehicle-treated control group.
Visualizing the Research Workflow
The following diagram illustrates a comprehensive preclinical workflow for evaluating a novel dihydropyrimidine derivative with potential dual anticancer and antihypertensive activity.
Caption: Preclinical workflow for evaluating novel dihydropyrimidine derivatives.
References
- 1. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking study of 3,4-dihydropyrimidine-2-one derivatives as inhibitors of the Mitotic Kinesin, Eg5 [tips.sums.ac.ir]
- 3. Dihydropyrimidine-2-thiones as Eg5 inhibitors and L-type calcium channel blockers: potential antitumour dual agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.1. Spontaneous Hypertension Model [bio-protocol.org]
- 15. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. ahajournals.org [ahajournals.org]
Bridging the Gap: A Guide to Validating In Vitro Findings in In Vivo Animal Models
For researchers, scientists, and drug development professionals, the journey from a promising discovery in a petri dish to a potential therapeutic in a living organism is a critical and often challenging path. This guide provides a comprehensive comparison of in vitro and in vivo validation strategies, offering experimental data, detailed protocols, and visual workflows to facilitate this crucial transition.
The validation of in vitro findings in in vivo animal models is a cornerstone of preclinical research. While in vitro experiments, conducted on cell cultures, offer a controlled and high-throughput environment to screen compounds and elucidate molecular mechanisms, they often lack the complexity of a whole biological system. In vivo studies, performed in living animals, are therefore essential to assess the efficacy, safety, and pharmacokinetic profile of a potential drug in a more physiologically relevant context. This guide will delve into the methodologies and data required to bridge this translational gap.
From Benchtop to Bedside: A Comparative Look at Efficacy
A key aspect of validating in vitro findings is to determine if the observed effects on cultured cells translate to a therapeutic benefit in an animal model. This is often assessed by comparing in vitro potency (e.g., half-maximal inhibitory concentration, IC50) with in vivo efficacy (e.g., tumor growth inhibition). Below are comparative data for two well-established anti-cancer agents, Doxorubicin and Gefitinib, illustrating this correlation.
Table 1: In Vitro vs. In Vivo Efficacy of Doxorubicin in Breast Cancer
| Parameter | In Vitro (MCF-7 Cell Line) | In Vivo (MCF-7 Xenograft Model) |
| Metric | IC50 | Tumor Growth Inhibition |
| Value | ~1.65 µM | Significant tumor growth inhibition at relevant doses[1] |
| Interpretation | Doxorubicin effectively inhibits the proliferation of MCF-7 breast cancer cells in culture. | The in vitro effect translates to a reduction in tumor size in a living animal model. |
Table 2: In Vitro vs. In Vivo Efficacy of Gefitinib in Non-Small Cell Lung Cancer (NSCLC)
| Parameter | In Vitro (A549 Cell Line) | In Vivo (A549 Xenograft Model) |
| Metric | IC50 | Tumor Growth Inhibition |
| Value | ~32.0 µM[2] | Dose-dependent tumor growth inhibition[3] |
| Interpretation | Gefitinib shows inhibitory activity against A549 lung cancer cells in vitro. | The in vitro potency is reflected in the ability to control tumor growth in an animal model. |
Visualizing the Path from In Vitro to In Vivo Validation
The transition from cell-based assays to animal studies follows a structured workflow. This process ensures that only the most promising candidates from in vitro screening are advanced to more complex and resource-intensive in vivo testing.
References
A Head-to-Head Comparison of Novel Kinase Inhibitors: 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea and the Patented p38 MAP Kinase Inhibitor BIRB 796
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel compound 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea against the well-characterized, patented p38 MAP kinase inhibitor, BIRB 796 (Doramapimod). This document offers a framework for evaluating the performance of the novel compound by presenting established data for BIRB 796 and detailing the requisite experimental protocols for a comprehensive comparison.
Introduction to the Compounds
The target compound, 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea , is a novel molecule featuring a pyrazolyl-pyrimidinyl urea scaffold. This structural motif is characteristic of a class of compounds known to exhibit kinase inhibitory activity. Its biological targets and performance metrics are yet to be widely published.
The comparator, BIRB 796 (Doramapimod) , is a potent and selective, orally available inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Developed by Boehringer Ingelheim, BIRB 796 is a well-documented diaryl urea compound that binds to an allosteric site of p38 MAPK, representing a novel inhibitory mechanism.[1][3] It is a widely used research tool for studying the role of the p38 MAPK pathway in inflammation and other diseases.[4]
Performance Data Comparison
This section provides a tabular summary of the inhibitory activities of BIRB 796 against its primary targets. A template is provided for the inclusion of experimental data for the target compound to facilitate a direct comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Target Compound | [Insert Target Kinase] | [Insert IC50] | [Insert Assay Type] |
| BIRB 796 (Doramapimod) | p38α | 38[1][2] | Cell-free |
| p38β | 65[1][2] | Cell-free | |
| p38γ | 200[1][2] | Cell-free | |
| p38δ | 520[1][2] | Cell-free | |
| c-Raf-1 | 1,400 | Cell-free | |
| JNK2α2 | 98 | Cell-free | |
| B-Raf | 83[2] | Cell-free | |
| Abl | 14,600 | Cell-free |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | EC50 / IC50 (nM) |
| Target Compound | [Insert Cell Line] | [Insert Assay] | [Insert Endpoint] | [Insert Value] |
| BIRB 796 (Doramapimod) | THP-1 | TNF-α production (LPS-stimulated) | TNF-α release | 16-22 |
| Human PBMCs | TNF-α production (LPS-stimulated) | TNF-α release | 21 | |
| Human Whole Blood | TNF-α production (LPS-stimulated) | TNF-α release | 960 | |
| U87 Glioblastoma | Cell Viability (CCK-8) | Proliferation | 34,960 (48h)[3] | |
| U251 Glioblastoma | Cell Viability (CCK-8) | Proliferation | 46,300 (48h)[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAP kinase signaling pathway, a primary target of BIRB 796, and a general workflow for evaluating kinase inhibitors.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Preclinical Data: A Comparative Guide to the Reproducibility of Novel Heterocyclic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The path from the discovery of a novel heterocyclic inhibitor to its clinical application is fraught with challenges, not least of which is the reproducibility of preclinical experimental results. The "reproducibility crisis" in biomedical research has cast a long shadow over the reliability of published findings, making it imperative for researchers to critically evaluate and compare the consistency of data for promising therapeutic candidates. This guide provides a comparative analysis of the reported efficacy of several classes of novel heterocyclic inhibitors, alongside detailed experimental protocols to aid in the design of robust and reproducible studies.
The Reproducibility Conundrum in Preclinical Research
A significant portion of preclinical research, particularly in oncology, has been difficult to reproduce. This issue stems from a variety of factors, including incomplete reporting of experimental methods, biological variability of cell lines and animal models, and the selective publication of positive results. For drug development professionals, this lack of reproducibility can lead to the costly pursuit of non-viable candidates and hinder the translation of promising discoveries into effective therapies. Therefore, a thorough understanding of the potential for variability in experimental outcomes is crucial when evaluating novel heterocyclic inhibitors.
Comparative Efficacy of Novel Heterocyclic Inhibitors
To illustrate the landscape of reported efficacy and its inherent variability, this section presents a compilation of half-maximal inhibitory concentration (IC50) values for prominent classes of heterocyclic inhibitors from various preclinical studies. These tables are intended to serve as a reference for researchers, highlighting the range of reported potencies and underscoring the importance of considering the experimental context.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.
| Inhibitor | Cell Line | Reported IC50 (µM) | Reference Study |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 4.7 | [1] |
| HCC1937 (BRCA1 mutant) | 96 | [2] | |
| MDA-MB-231 (BRCA wild-type) | 14 | ||
| BT-20 | Varies (with Vinorelbine) | ||
| Rucaparib | PEO1 (BRCA2 mutant) | ~10 (for functional assays) | [3] |
| COLO704 | 2.5 | [4] | |
| Panel of 39 Ovarian Cancer Lines | 2.5 to >15 | [4][5] | |
| Talazoparib | MDA-MB-436 (BRCA1 mutant) | 0.13 | [2] |
| MDA-MB-231 (BRCA wild-type) | 0.48 | [2] | |
| PPTP Cell Line Panel (pediatric cancers) | Median: 0.026 | [6] |
Note: IC50 values can be influenced by the specific assay and conditions used. Direct comparison between studies should be made with caution.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR inhibitors are a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR mutations.
| Inhibitor | Cell Line | Reported IC50 (nM) | Reference Study |
| Gefitinib | H1975 (T790M mutant) | Varies (used as a comparator) | [7] |
| Erlotinib | NSCLC cell lines | Varies (compared to chemotherapy) | [8] |
| Osimertinib | PC9 (EGFR mutant) | Varies (dependent on ZDHHC11 expression) | [9] |
| H1975 (T790M mutant) | Varies (dependent on ZDHHC11 expression) | [9] |
Note: The efficacy of EGFR inhibitors is highly dependent on the specific EGFR mutation status of the cancer cells.
Phosphoinositide 3-kinase (PI3K) Inhibitors
PI3K inhibitors target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
| Inhibitor | Target Isoform(s) | Reported IC50 (nM) | Reference Study |
| Idelalisib | PI3Kδ | Varies (cellular assays) | [10] |
| Alpelisib | PI3Kα | Varies (cellular and biochemical assays) | [11][12] |
| Gedatolisib | Pan-PI3K, mTOR | PI3Kα: 0.4, PI3Kβ: 6.0, PI3Kγ: 5.4, PI3Kδ: 2.7 | [12] |
Note: The selectivity profile of PI3K inhibitors across different isoforms is a critical factor in their therapeutic window and side-effect profile.
Key Experimental Protocols for Assessing Inhibitor Potency
The reproducibility of experimental results is intrinsically linked to the meticulous execution and detailed reporting of experimental protocols. Below are detailed methodologies for commonly employed assays to determine the potency of novel heterocyclic inhibitors.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the heterocyclic inhibitor for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[17][18][19][20]
-
Principle: The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Equilibrate the 96-well plate and its contents to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and the IC50 value.
-
Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during a kinase reaction.[21][22][23][24][25]
-
Principle: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP produced and thus, the kinase activity.
-
Protocol:
-
Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the heterocyclic inhibitor at various concentrations.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence.
-
Calculate the percentage of kinase inhibition and the IC50 value.
-
2. NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of an inhibitor to a target kinase within intact cells.[26][27][28][29][30]
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. An inhibitor that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer and the heterocyclic inhibitor at various concentrations to the cells.
-
Incubate for a specified period to allow for compound entry and binding equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and determine the IC50 value for inhibitor binding.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the design and interpretation of experiments, the following diagrams, generated using the DOT language, illustrate a general workflow for assessing reproducibility and a key signaling pathway targeted by a class of heterocyclic inhibitors.
Caption: Workflow for Assessing Reproducibility of Inhibitor Efficacy Data.
Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Conclusion
The reproducibility of preclinical data is a cornerstone of successful drug development. For novel heterocyclic inhibitors, a thorough and critical evaluation of published efficacy data, coupled with the implementation of standardized and well-documented experimental protocols, is essential. By fostering a culture of transparency and rigorous scientific practice, the research community can enhance the reliability of preclinical findings and accelerate the delivery of novel and effective therapies to patients. This guide serves as a starting point for researchers to navigate the complexities of preclinical data and to design experiments that are both informative and reproducible.
References
- 1. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 3. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib or Erlotinib vs Chemotherapy in Advanced NSCLC - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celcuity : Corporate Presentation (Celcuity Investor Presentation V.7.1.1 Final) | MarketScreener [marketscreener.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Kinase assays IC50 determination [bio-protocol.org]
- 22. promega.com [promega.com]
- 23. ulab360.com [ulab360.com]
- 24. ulab360.com [ulab360.com]
- 25. promega.com [promega.com]
- 26. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 27. promega.com [promega.com]
- 28. protocols.io [protocols.io]
- 29. reactionbiology.com [reactionbiology.com]
- 30. eubopen.org [eubopen.org]
Independent Validation of the Anti-Proliferative Effects of Pyrazolyl-Imino-Dihydropyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of pyrazolyl-imino-dihydropyrimidine derivatives against alternative cancer therapeutic agents. The data presented is collated from various independent studies to offer a comprehensive overview of their potential in oncology research. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to support further investigation and drug development efforts.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of novel compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for various pyrazolyl-imino-dihydropyrimidine derivatives and established anti-proliferative agents, specifically Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) inhibitors.
Table 1: Anti-Proliferative Activity of Dihydropyrimidine Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Citation |
| Dihydropyrimidine Derivative 1 | A549 (Lung Carcinoma) | 18.65 ± 1.87 | [1] |
| Dihydropyrimidine Derivative 1 | HeLa (Cervical Cancer) | 26.59 ± 2.71 | [1] |
| Dihydropyrimidine Derivative 1 | MCF-7 (Breast Cancer) | 31.82 ± 2.64 | [1] |
| Pyrazole Derivative 2 | A549 (Lung Carcinoma) | 6.30 | [2] |
| Pyrazole Derivative 3 | A549 (Lung Carcinoma) | 6.10 | [2] |
| Pyrimidine Derivative 4 | A549 (Lung Carcinoma) | 5.50 | [2] |
| Pyrimidine Derivative 4 | HCT-116 (Colon Carcinoma) | 9.77 | [2] |
| Pyrimidine Derivative 4 | HepG2 (Liver Carcinoma) | 7.12 | [2] |
| Pyrimidine Derivative 4 | MCF-7 (Breast Cancer) | 7.85 | [2] |
| Pyrazolo[3,4-d]pyrimidine P1 | HCT 116 (Colorectal Carcinoma) | 22.7 - 40.75 | [3] |
| Pyrazolo[3,4-d]pyrimidine P2 | HCT 116 (Colorectal Carcinoma) | 22.7 - 40.75 | [3] |
| Pyrazolo[3,4-d]pyrimidine P1 | HepG2 (Hepatocellular Carcinoma) | 22.7 - 40.75 | [3] |
| Pyrazolo[3,4-d]pyrimidine P2 | HepG2 (Hepatocellular Carcinoma) | 22.7 - 40.75 | [3] |
| Pyrazolo[3,4-d]pyrimidine P1 | MCF-7 (Breast Cancer) | 22.7 - 40.75 | [3] |
| Pyrazolo[3,4-d]pyrimidine P2 | MCF-7 (Breast Cancer) | 22.7 - 40.75 | [3] |
Table 2: Anti-Proliferative Activity of CDK2 Inhibitors (Alternative Agents)
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| Roscovitine | Various | 15 | |
| Flavopiridol | Various | 0.1 | |
| AT7519 | Various | 0.044 | |
| P276-00 | Various | 0.224 | |
| BAY-1000394 | Various | 0.005 - 0.025 | |
| TG02 | Various | 0.005 | |
| BMS-265246 | (CDK2/cycE) | 0.009 | [4] |
Table 3: Anti-Proliferative Activity of EGFR Inhibitors (Alternative Agents)
| Compound | Cancer Cell Line/Target | IC50 (µM) | Citation |
| Gefitinib | EGFR | 0.0171 | [5] |
| Erlotinib | EGFR | 0.002 | |
| Lapatinib | A431 (Epidermoid Carcinoma) | 0.16 | [6] |
| Afatinib | EGFR wt | 0.0006 | [5] |
| Dacomitinib | H3255 (L858R mutant) | 0.007 | [6] |
| Osimertinib | EGFR T790M | 0.0081 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summarized protocols for key in vitro anti-proliferative assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazolyl-imino-dihydropyrimidines, CDK2 inhibitors, EGFR inhibitors) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to the cell culture and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric, chemiluminescent).
-
Signal Detection: Measure the signal using a microplate reader. The intensity of the signal is directly proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations. The treatment can be for the entire duration of colony formation or for a shorter period, after which the medium is replaced with fresh, drug-free medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.
-
Fixation and Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the anti-proliferative effects of these compounds is critical. The diagrams below illustrate the key signaling pathways potentially targeted by pyrazolyl-imino-dihydropyrimidines and a generalized workflow for their experimental validation.
References
- 1. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: A Guide for Laboratory Professionals
For immediate reference, treat 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea as a hazardous chemical waste. Specific disposal protocols are contingent on local regulations and the policies of your institution's Environmental Health & Safety (EHS) department. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach to its disposal, leveraging established procedures for analogous chemical structures.
This guide provides a comprehensive framework for the safe handling and disposal of the aforementioned compound, a complex molecule incorporating urea, pyrazole, and trifluoromethyl functionalities. The procedures outlined below are based on general best practices for the disposal of hazardous research chemicals.
I. Chemical Waste Profile and Hazard Assessment
Due to the compound's complex structure, it should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups:
-
Urea-based compounds: While urea itself has low toxicity, substituted ureas can exhibit a wide range of biological activities and toxicities.[1][2]
-
Pyrazole derivatives: This class of compounds is known for its diverse pharmacological activities, and as such, should be handled with care.[3][4][5][6] Contamination of water sources with pyrazole and its derivatives is an environmental concern.[7]
-
Trifluoromethyl-containing aromatic compounds: These are generally stable but can be persistent in the environment. Their disposal requires adherence to protocols for halogenated organic waste.
Given these characteristics, the compound must be disposed of as hazardous chemical waste, and under no circumstances should it be discharged down the drain or placed in regular trash.[8]
II. Standard Disposal Protocol
The following step-by-step process ensures the safe and compliant disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect waste powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated lab supplies in a designated, leak-proof container lined with a clear plastic bag.[9]
-
Do not use biohazard or black plastic bags.[9]
-
The container must be kept closed except when adding waste.[8]
-
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Thoroughly rinse the original container with a suitable solvent (e.g., acetone, ethanol) at least three times.[10]
-
The first rinseate must be collected and disposed of as hazardous waste.[8]
-
After triple rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label and dispose of the container according to institutional guidelines for glass or plastic recycling.[10]
-
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[1]
-
The label must include:
-
The full chemical name: "1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
3. Storage:
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from normal lab activities.[11]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[11] The secondary container must be able to hold 110% of the volume of the primary container.[11]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.[1][12]
4. Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (typically 90 days), arrange for its collection by your institution's EHS department.[11]
-
Follow your institution's specific procedures for requesting a waste pickup.
III. Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage in Lab | < 10 gallons | [8] |
| Secondary Containment Capacity | 110% of primary container volume | [11] |
| Maximum Accumulation Time | 90 days | [11] |
| Collection Time for > 55 Gallons | Within 3 days | [11] |
IV. Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of the target compound.
V. Logical Relationship of Disposal Principles
Caption: Rationale for treating the compound as hazardous waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Urea [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. arviatechnology.com [arviatechnology.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
